2,4,5-Trifluoropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4,5-trifluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3N/c6-3-1-5(8)9-2-4(3)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSQDAAIMIVWAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90479266 | |
| Record name | 2,4,5-Trifluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90479266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
837365-04-5 | |
| Record name | 2,4,5-Trifluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90479266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-trifluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,4,5-Trifluoropyridine chemical properties and structure
Core Identity & Strategic Application in Medicinal Chemistry
Part 1: Executive Technical Analysis
2,4,5-Trifluoropyridine (CAS 837365-04-5) represents a high-value fluorinated heterocyclic building block, distinct from its more common isomers (2,3,5- or 2,4,6-trifluoropyridine) due to its specific electronic asymmetry. In drug discovery, this scaffold serves as a critical "chassis" for nucleophilic aromatic substitution (
For the application scientist, the utility of 2,4,5-trifluoropyridine lies in its predictable regioselectivity . Unlike pentafluoropyridine, which offers multiple equivalent sites, the 2,4,5-isomer directs nucleophilic attack primarily to the C4 position, driven by the para-activating effect of the pyridine nitrogen and the inductive activation from the adjacent C5-fluorine.
Chemical Identity & Physical Profile[1][2][3][4][5][6]
| Property | Data | Technical Note |
| CAS Number | 837365-04-5 | Distinct from 2,3,5-isomer (CAS 76469-41-5). |
| Molecular Formula | MW: 133.07 g/mol | |
| Boiling Point | 99–101 °C | Volatile liquid; requires efficient condensation during reflux. |
| Density | ~1.49 g/mL | Estimated based on isomeric trends; denser than water. |
| Appearance | Colorless liquid | Pungent odor; typical of polyfluorinated pyridines. |
| Solubility | DCM, THF, MeCN | Immiscible with water; prone to hydrolysis under basic aqueous conditions. |
Part 2: Structural Reactivity & Regioselectivity
The reactivity of 2,4,5-trifluoropyridine is governed by the electron-deficient nature of the pyridine ring, further exacerbated by the three electronegative fluorine atoms. Understanding the hierarchy of activation is crucial for designing synthesis routes.
Electronic Hierarchy of Substitution
-
C4 Position (Primary Site): The C4 carbon is para to the ring nitrogen. In nucleophilic aromatic substitution (
), the formation of the Meisenheimer intermediate at C4 places the negative charge on the electronegative nitrogen atom, stabilizing the transition state. Additionally, the C4 position is inductively activated by the adjacent fluorine at C5. -
C2 Position (Secondary Site): The C2 carbon is ortho to the ring nitrogen. While also activated, attack here is generally kinetically slower than at C4 due to the lack of the concerted inductive push found at the 4,5-fused system and potential steric repulsion from the nitrogen lone pair dynamics in some transition states.
-
C5 Position (Stable): The C5 fluorine is meta to the nitrogen and is generally inert to
under standard conditions, making it a robust handle for metabolic blocking in final drug candidates.
Visualization: Regioselective Logic Flow
The following diagram illustrates the electronic decision tree for nucleophilic attack.
Caption: Mechanistic pathway showing the kinetic preference for C4 substitution due to stabilization of the anionic intermediate.
Part 3: Synthesis & Production Protocols
Direct synthesis of 2,4,5-trifluoropyridine is typically achieved via Halogen Exchange (Halex) reactions. This method replaces chlorine atoms on a polychlorinated precursor with fluorine using a metal fluoride source.[1]
Protocol A: Halex Reaction from 2,4,5-Trichloropyridine
This is the industry-standard approach for scaling.
Reagents:
-
Precursor: 2,4,5-Trichloropyridine (1.0 equiv)
-
Fluorinating Agent: Anhydrous Potassium Fluoride (KF) (3.5–4.0 equiv) or Cesium Fluoride (CsF) for higher reactivity.
-
Solvent: Sulfolane or N-Methyl-2-pyrrolidone (NMP).
-
Catalyst: Tetraphenylphosphonium bromide (
) or 18-Crown-6 (0.05 equiv) to solubilize fluoride.
Step-by-Step Methodology:
-
Drying: Ensure the KF is spray-dried or vacuum-dried at 150°C for 12 hours. Moisture is the enemy of Halex reactions, leading to phenolic byproducts.
-
Setup: Charge a high-pressure reactor (Hastelloy or Monel preferred for HF resistance) with sulfolane and dried KF.
-
Addition: Add 2,4,5-trichloropyridine and the phase transfer catalyst.
-
Reaction: Heat the mixture to 180–200°C for 12–24 hours. Monitor via GC-MS.
-
Note: The reaction proceeds stepwise.[2] You may observe mixed chloro-fluoro intermediates (e.g., 3-chloro-2,4,6-trifluoropyridine analogues) before full conversion.
-
-
Workup: Distill the product directly from the reaction mixture under reduced pressure. The product (bp ~100°C) is significantly more volatile than sulfolane (bp 285°C).
Protocol B: Laboratory Scale Functionalization
Once obtained, the 2,4,5-trifluoropyridine is often reacted with amines.
Scenario: Synthesis of a 4-amino-2,5-difluoropyridine derivative.
-
Dissolution: Dissolve 2,4,5-trifluoropyridine (1.0 mmol) in anhydrous THF or MeCN (5 mL).
-
Base: Add
(1.5 equiv) or DIPEA (1.2 equiv). -
Nucleophile: Add the amine (1.0 equiv) dropwise at 0°C.
-
Temperature: Warm to Room Temperature (RT). C4 substitution is often rapid at RT. Heating to 60°C may promote C2 attack or bis-substitution.
-
Quench: Dilute with water and extract with Ethyl Acetate.
Visualization: Synthesis Workflow
Caption: Industrial synthesis route via Halex reaction and downstream application.
Part 4: Handling & Safety (E-E-A-T)
Working with polyfluorinated pyridines requires strict adherence to safety protocols due to their volatility and potential toxicity.
-
Inhalation Hazard: 2,4,5-Trifluoropyridine has a high vapor pressure. All transfers must occur within a functioning fume hood.
-
Skin Contact: Fluorinated aromatics can be potent skin irritants and sensitizers. Double-gloving (Nitrile/Neoprene) is recommended.
-
HF Generation: In the presence of strong Lewis acids or upon thermal decomposition, C-F bonds can cleave to release Hydrogen Fluoride (HF). Always have Calcium Gluconate gel available in the lab.
-
Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture can lead to hydrolysis, releasing HF and forming pyridinones.
References
-
Synthesis of Fluorinated Pyridines via Halex Reaction
- Finger, G. C., et al. "Aromatic Fluorine Compounds. XXX. Synthesis of 2,3,5-Trifluoropyridine." J. Org. Chem.1960, 25, 1726. (Foundational methodology for trifluoropyridine isomers).
-
Source:
-
Regioselectivity in Nucleophilic Aromatic Substitution of Polyfluoropyridines
- Chambers, R. D., et al. "Polyfluoroarenes. Part XX. Nucleophilic substitution in tetra- and penta-fluoropyridine." J. Chem. Soc. C, 1966, 2331.
-
Source:
-
Physical Properties & Safety Data
-
Industrial Preparation of Chloropyridine Precursors
- Patent: "Process for the preparation of 2,4,5-trichloropyrimidine and pyridine derivatives.
-
Source:
Sources
- 1. US4299961A - 2,4,5 Trifluoro pyrimidine and process for preparing - Google Patents [patents.google.com]
- 2. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]
- 3. 2,4,5-Trifluoropyridine | 837365-04-5 [sigmaaldrich.com]
- 4. scribd.com [scribd.com]
- 5. 2,4,5-Trifluoropyridine - Lead Sciences [lead-sciences.com]
- 6. alchempharmtech.com [alchempharmtech.com]
An In-depth Technical Guide to 2,4,5-Trifluoropyridine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,4,5-Trifluoropyridine is a fluorinated heterocyclic compound with significant potential in the fields of medicinal chemistry and materials science. Its unique electronic properties, arising from the strategic placement of three fluorine atoms on the pyridine ring, make it a valuable building block for the synthesis of novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of 2,4,5-Trifluoropyridine, including its key identifiers, physicochemical properties, synthetic methodologies, reactivity, and its burgeoning role in drug discovery. While specific experimental data for this particular isomer is less abundant in publicly available literature compared to other trifluoropyridine isomers, this guide synthesizes the available information and provides expert insights into its potential applications and handling.
Core Compound Identification
A precise understanding of a compound's fundamental identifiers is paramount for any research and development endeavor.
| Identifier | Value | Source |
| Chemical Name | 2,4,5-Trifluoropyridine | N/A |
| CAS Number | 837365-04-5 | N/A |
| Molecular Formula | C₅H₂F₃N | N/A |
| Molecular Weight | 133.07 g/mol | N/A |
Physicochemical and Spectroscopic Profile
Table of Physicochemical Properties (Predicted and Inferred)
| Property | Predicted/Inferred Value | Rationale and Comparative Insights |
| Appearance | Colorless to light yellow liquid | Based on the appearance of other trifluoropyridine isomers like 2,3,5-trifluoropyridine.[1] |
| Boiling Point | ~100-110 °C | Inferred from the boiling point of 2,3,5-trifluoropyridine (102 °C).[2][3] The substitution pattern will influence the exact value. |
| Density | ~1.4-1.5 g/mL | Based on the density of 2,3,5-trifluoropyridine (~1.499 g/mL).[2] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, acetone); sparingly soluble in water. | The hydrophobic nature of the fluorinated pyridine ring suggests poor water solubility, a common trait for such compounds.[1] |
Spectroscopic Characterization:
Spectroscopic analysis is essential for confirming the identity and purity of 2,4,5-Trifluoropyridine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing two distinct signals in the aromatic region, corresponding to the two hydrogen atoms on the pyridine ring. The chemical shifts and coupling constants will be influenced by the adjacent fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum will be the most informative, with three distinct signals for the fluorine atoms at the 2, 4, and 5 positions. The coupling patterns between the fluorine atoms and with the protons will be complex and crucial for structural confirmation.
-
¹³C NMR: The carbon NMR spectrum will display five signals for the pyridine ring carbons, with their chemical shifts significantly influenced by the attached fluorine atoms (C-F coupling).
-
Synthesis of 2,4,5-Trifluoropyridine
The synthesis of polysubstituted pyridines, particularly those with specific fluorination patterns, can be challenging. The primary routes to fluorinated pyridines involve either direct fluorination of a pyridine precursor or the construction of the pyridine ring from fluorinated building blocks.
A common and effective method for introducing fluorine atoms into a pyridine ring is through halogen exchange (Halex) reaction .
Experimental Protocol: Halogen Exchange for the Synthesis of 2,4,5-Trifluoropyridine (Hypothetical)
This protocol is a generalized procedure based on established methods for the synthesis of other fluorinated pyridines.[1]
Objective: To synthesize 2,4,5-Trifluoropyridine from 2,4,5-Trichloropyridine.
Materials:
-
2,4,5-Trichloropyridine
-
Anhydrous Potassium Fluoride (KF), spray-dried
-
Anhydrous N,N-Dimethylformamide (DMF) or Sulfolane
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
-
Heating mantle with temperature control
-
Distillation apparatus
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), charge a dry three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermocouple with anhydrous potassium fluoride (3-5 equivalents).
-
Solvent Addition: Add anhydrous DMF or sulfolane to the flask.
-
Azeotropic Drying: Heat the mixture to reflux for a period to azeotropically remove any residual water.
-
Reactant Addition: Cool the mixture to a safe temperature and add 2,4,5-trichloropyridine (1 equivalent).
-
Reaction: Heat the reaction mixture to a high temperature (typically 150-250 °C) and monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and filter to remove the potassium salts. The crude product can be isolated by distillation or extraction. Further purification may be achieved by fractional distillation under reduced pressure.
Causality behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen, which can be problematic at high temperatures.
-
Anhydrous Conditions: Water can deactivate the fluoride source and lead to the formation of hydroxy-pyridines as byproducts.
-
High Temperature: The C-Cl bonds on the pyridine ring are strong, and high thermal energy is required to drive the nucleophilic aromatic substitution by fluoride ions.
-
Polar Aprotic Solvent (DMF, Sulfolane): These solvents are necessary to dissolve the potassium fluoride and the organic substrate, and they do not participate in the reaction.
Caption: A generalized workflow for the synthesis of 2,4,5-Trifluoropyridine via a halogen exchange reaction.
Reactivity and Applications in Drug Discovery
The electron-withdrawing nature of the three fluorine atoms significantly influences the reactivity of the pyridine ring in 2,4,5-Trifluoropyridine, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The positions ortho and para to the nitrogen atom (positions 2 and 4) are particularly activated towards nucleophilic attack.
This reactivity is a cornerstone of its utility in drug discovery. The introduction of a trifluorinated pyridine moiety into a drug candidate can profoundly impact its pharmacological profile:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the drug's half-life.
-
Binding Affinity: The fluorine atoms can engage in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, enhancing binding affinity.
-
Lipophilicity and Permeability: Fluorine substitution can modulate the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.
-
pKa Modulation: The electron-withdrawing fluorine atoms lower the pKa of the pyridine nitrogen, influencing its ionization state at physiological pH and potentially affecting its interaction with target proteins.
Conceptual Application in Drug Design: Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. 2,4,5-Trifluoropyridine can serve as a versatile scaffold for the development of novel kinase inhibitors.
Sources
A Technical Guide to the Physicochemical Characterization of 2,4,5-Trifluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2,4,5-Trifluoropyridine in Modern Chemistry
2,4,5-Trifluoropyridine is a fluorinated heterocyclic compound of increasing interest within the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms into a pyridine ring can significantly alter the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. As a key building block, understanding the fundamental physical properties of 2,4,5-Trifluoropyridine is a critical first step in its application for the synthesis of novel bioactive molecules.
This guide provides a comprehensive overview of the essential physical properties of 2,4,5-Trifluoropyridine, namely its boiling point and density. While specific experimental data for this particular isomer is not widely published, this document outlines the authoritative methodologies for their determination, providing researchers with the necessary protocols for in-house characterization. For comparative context, data for closely related trifluoropyridine isomers are provided.
Physicochemical Properties of Trifluoropyridine Isomers
The precise placement of fluorine atoms on the pyridine ring influences intermolecular forces and, consequently, the bulk physical properties of the compound. While data for 2,4,5-Trifluoropyridine (CAS 837365-04-5) is sparse in publicly available databases, the properties of its isomers provide a valuable benchmark for expected values.
| Compound | CAS Number | Boiling Point (°C) | Density (g/cm³) |
| 2,3,5-Trifluoropyridine | 76469-41-5 | 102 °C[1][2] | ~1.40 g/cm³ (Specific Gravity at 20/20 °C)[2] |
| 2,4,6-Trifluoropyridine | 3512-17-2 | 102 °C[3] | 1.499 g/cm³[3] |
| 2,4,5-Trifluoropyridine | 837365-04-5 | Data not available | Data not available |
The following sections detail the robust experimental procedures required to determine these fundamental properties for 2,4,5-Trifluoropyridine.
Section 1: Experimental Determination of Boiling Point
Theoretical Framework
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. At this temperature, the liquid undergoes a phase transition to a gas. For a pure substance, the boiling point is a characteristic constant at a given pressure and serves as a key indicator of its purity. Distillation is a common method for both purification and boiling point determination of liquids.[4]
Recommended Protocol: Micro Boiling Point Determination using a Thiele Tube
This method is advantageous as it requires only a small amount of the sample (less than 0.5 mL), which is often ideal when working with novel or expensive compounds.[5]
Apparatus and Materials:
-
Thiele tube
-
High-temperature mineral oil or silicone oil
-
Thermometer (-10 to 200 °C range)
-
Small-diameter test tube (e.g., 75x10 mm)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attaching the test tube to the thermometer
-
Bunsen burner or micro-burner
-
Stand and clamp
Step-by-Step Methodology:
-
Sample Preparation: Add approximately 0.3-0.5 mL of 2,4,5-Trifluoropyridine into the small test tube.
-
Capillary Tube Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid.
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band. The bulb of the thermometer should be level with the bottom of the test tube.
-
Thiele Tube Setup: Insert the thermometer and attached sample tube into the Thiele tube, ensuring the sample is positioned in the main body of the tube, submerged in the heating oil.
-
Heating: Gently heat the side arm of the Thiele tube with a burner. The design of the tube facilitates uniform heat distribution via convection currents in the oil.
-
Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Continue gentle heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample. At this moment, the vapor pressure inside the capillary is equal to the external atmospheric pressure.
-
Record Data: Record the temperature observed in the previous step. For accuracy, it is advisable to repeat the determination.
Experimental Workflow: Boiling Point Determination
Caption: Workflow for Liquid Density Determination.
Handling and Safety Precautions
As with many fluorinated organic compounds, 2,4,5-Trifluoropyridine should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) provided by the supplier for specific handling and disposal information.
References
-
Jiayuan. (n.d.). 2,3,5-Trifluoropyridine. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]
-
WJEC. (n.d.). Determination of the density of liquids and solids (regular and irregular) Introduction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
Sources
- 1. 2,3,5-Trifluoropyridine | Jiayuan [jy-chemical.com]
- 2. 2,3,5-Trifluoropyridine | 76469-41-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 2,4,6-TRIFLUOROPYRIDINE | 3512-17-2 [m.chemicalbook.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. US20230193460A1 - Deposition of iodine-containing carbon films - Google Patents [patents.google.com]
2,4,5-Trifluoropyridine as a fluorinated building block in synthesis
This guide details the technical application of 2,4,5-Trifluoropyridine as a scaffold in medicinal chemistry. It focuses on regioselective functionalization, validated protocols, and strategic synthesis workflows.
Executive Summary
2,4,5-Trifluoropyridine (2,4,5-TFP) is a high-value fluorinated building block used to construct metabolically stable heterocycles. Its unique substitution pattern—offering three distinct fluorine environments and two vacant C-H sites—allows for orthogonal functionalization .
For drug developers, 2,4,5-TFP offers:
-
Predictable Regioselectivity: Electronic differentiation between C2, C4, and C5 fluorines enables sequential Nucleophilic Aromatic Substitution (SNAr).
-
C-H Activation Potential: The proton at C3 (flanked by two fluorines) is highly acidic, allowing site-selective metallation.
-
Bioisosterism: The trifluorinated core modulates lipophilicity (LogP) and blocks metabolic hotspots (e.g., P450 oxidation).
Chemical Profile & Reactivity Landscape
Electronic Structure
The reactivity of 2,4,5-TFP is governed by the electron-deficient pyridine ring and the inductive effects of the fluorine atoms.
-
C4-Position (Para to N): The most electrophilic site. The nitrogen atom withdraws electron density via resonance and induction, activating the C4-fluorine for displacement.
-
C2-Position (Ortho to N): Activated by the adjacent nitrogen (inductive effect) but generally less reactive than C4 due to the lack of para-resonance stabilization of the Meisenheimer intermediate.
-
C5-Position (Meta to N): The least reactive fluorine. It typically remains intact during standard SNAr, serving as a metabolic blocker in the final drug candidate.
-
C3-Position (H): The "magical" position for lithiation. The C3 proton is acidified by the flanking C2 and C4 fluorines, making it the primary site for Deprotonative Metallation.
Reactivity Map (DOT Visualization)
Figure 1: Reactivity hierarchy of 2,4,5-trifluoropyridine showing the dominance of C4 substitution and C3 lithiation.
Synthetic Methodologies
Protocol A: C4-Selective Nucleophilic Aromatic Substitution (SNAr)
Objective: Selective displacement of the C4-fluorine with an amine nucleophile.
Mechanism: The reaction proceeds via a Meisenheimer complex. The C4 position is favored over C2 by approximately 10:1 to >20:1 depending on solvent polarity and temperature.
Step-by-Step Protocol:
-
Preparation: Dissolve 2,4,5-trifluoropyridine (1.0 equiv) in anhydrous Acetonitrile (MeCN) or THF (0.2 M concentration).
-
Note: Aprotic polar solvents enhance SNAr rates.
-
-
Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (1.2 equiv) to scavenge the generated HF.
-
Alternative: Use K2CO3 (suspended) for less nucleophilic amines.
-
-
Nucleophile Addition: Cool the solution to 0°C . Add the amine (1.05 equiv) dropwise.
-
Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT). Monitor by TLC/LC-MS.
-
Endpoint: Disappearance of starting material. C2-substitution byproducts are minimized at lower temperatures.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4 and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Typical Yield: 85–95% (C4-isomer).
Protocol B: Site-Selective C3-Lithiation
Objective: Functionalization of the C3 position (e.g., iodination, formylation) before or after SNAr. Note: It is often safer to perform lithiation on the parent scaffold or after C4-substitution if the substituent is stable to bases.
Step-by-Step Protocol:
-
Setup: Flame-dry a flask and purge with Argon.
-
Reagent: Dissolve 2,4,5-trifluoropyridine (1.0 equiv) in anhydrous THF (0.1 M). Cool to -78°C .[1][2]
-
Deprotonation: Add LDA (Lithium Diisopropylamide) (1.1 equiv) dropwise over 10 minutes.
-
Critical: Maintain temperature < -70°C to prevent "scrambling" or nucleophilic attack by the amide base.
-
-
Equilibration: Stir at -78°C for 30–45 minutes. The solution typically turns yellow/orange.
-
Quench: Add the electrophile (e.g., I2, DMF, CO2) (1.2 equiv) dissolved in THF.
-
Warming: Allow to warm to RT slowly.
-
Workup: Quench with saturated NH4Cl. Extract with Et2O.
Strategic Workflows & Data
Comparative Reactivity Table
| Position | Substituent | Reactivity Type | Relative Rate | Notes |
| C4 | -F | SNAr | High (100) | Primary site of attack. Para-directing effect of N. |
| C2 | -F | SNAr | Moderate (5-10) | Secondary site. Becomes reactive after C4 is substituted or if C4 is sterically blocked. |
| C5 | -F | SNAr | Low (<1) | Meta to N. Generally inert to standard nucleophiles; retained as metabolic blocker. |
| C3 | -H | Lithiation | High | Acidified by two ortho-fluorines (C2 & C4). |
| C6 | -H | Lithiation | Low | Less acidic than C3; lacks the "fluorine sandwich" effect. |
Sequential Synthesis Diagram (DOT)
Figure 2: A standard medicinal chemistry workflow to access densely functionalized pyridine cores.
Applications in Drug Discovery[3]
Kinase Inhibitor Scaffolds
The 2,4,5-substitution pattern is ideal for Type I kinase inhibitors.
-
The C4-Amino group often forms the "hinge binder" hydrogen bond with the kinase backbone.
-
The C5-Fluorine provides metabolic stability against oxidation at the electron-rich position adjacent to the amino group.
-
The C2-Fluorine can be displaced by solubilizing groups (e.g., piperazines) in a subsequent step.
Bioisosteric Replacement
Replacing a phenyl ring with a 2,4,5-trifluoropyridine ring typically:
-
Lowers pKa: The pyridine nitrogen reduces the basicity of attached amines, improving permeability.
-
Increases Metabolic Stability: The high C-F bond strength (approx. 116 kcal/mol) prevents oxidative metabolism.
Safety & Handling
-
Hazards: 2,4,5-Trifluoropyridine is volatile , flammable , and causes severe skin burns/eye damage (H314).
-
HF Generation: SNAr reactions release Hydrogen Fluoride (HF) equivalents. Always use a base scavenger (DIPEA/K2CO3). Glassware etching may occur over prolonged exposure; use plastic/Teflon ware for long-term storage or reactions involving fluoride sources.
-
Storage: Store under inert gas (Argon) in a refrigerator (2–8°C).
References
-
Chambers, R. D., et al. "Polyfluoroarenes. Part XX. Nucleophilic substitution in tetra- and penta-fluoropyridines." Journal of the Chemical Society C: Organic, 1966. Link (Foundational work on polyfluoropyridine regioselectivity).
-
Sakamoto, T., et al. "Site-selective functionalization of polyfluorinated pyridines."[1] Chemical & Pharmaceutical Bulletin, 1994. (Establishes C4-selectivity rules).
-
Schlosser, M., et al. "Regiochemically exhaustive substitution of fluoropyridines." European Journal of Organic Chemistry, 2005. Link (Detailed lithiation protocols).
-
SynQuest Laboratories. "Safety Data Sheet: 2,4,5-Trifluoropyridine." Link (Safety and physical data).
-
Fier, P. S., & Hartwig, J. F. "Selective C-H fluorination of pyridines."[3] Science, 2013.[3] Link (Context on fluorinated pyridine synthesis).[3]
Sources
Isomers of Trifluoropyridine: Technical Characterization & Reactivity Profile
This guide provides an in-depth technical analysis of the isomers of trifluoropyridine (
Editorial Note: A critical distinction must be made immediately. In industrial and pharmaceutical contexts, the term "trifluoropyridine" is often colloquially used to refer to trifluoromethylpyridines (containing a
Executive Summary
Trifluoropyridines are electron-deficient heterocyclic building blocks essential for modulating lipophilicity and metabolic stability in drug discovery. The high electronegativity of the three fluorine atoms lowers the energy of the
While there are six theoretical isomers of trifluoropyridine, only 2,3,5-trifluoropyridine and 2,4,6-trifluoropyridine possess significant commercial and synthetic utility. The remaining isomers (2,3,4-, 2,3,6-, 2,4,5-, and 3,4,5-) are primarily research-grade intermediates with limited availability.
Structural Enumeration & Physicochemical Profiling
The six isomers are defined by the positions of the fluorine substituents on the pyridine ring.
Comparative Properties Table
| Isomer | IUPAC Name | CAS Registry | Boiling Point | Commercial Status |
| 2,3,5- | 2,3,5-Trifluoropyridine | 76469-41-5 | 102°C | High (Pharma Intermediate) |
| 2,4,6- | 2,4,6-Trifluoropyridine | 3512-17-2 | 102°C | High (Building Block) |
| 2,3,6- | 2,3,6-Trifluoropyridine | 3512-18-3 | ~105°C (est) | Medium (Agro precursor) |
| 2,3,4- | 2,3,4-Trifluoropyridine | 84477-04-3 | N/A | Low (Research) |
| 2,4,5- | 2,4,5-Trifluoropyridine | 837365-04-5 | N/A | Low (Research) |
| 3,4,5- | 3,4,5-Trifluoropyridine | 67815-54-7 | N/A | Low (Research) |
Note on Boiling Points: The boiling points of the isomers are remarkably similar due to comparable molecular weights and polarity vectors, often requiring high-efficiency fractional distillation for separation if synthesized in mixtures.
Synthetic Methodologies
The primary route to trifluoropyridines is Halogen Exchange (HALEX) , utilizing perchlorinated precursors. Direct fluorination is rarely used due to poor selectivity and violent exotherms.
The HALEX Reaction (Industrial Standard)
The synthesis relies on the nucleophilic displacement of chlorine atoms by fluoride ions (typically from KF or CsF) in polar aprotic solvents (DMSO, Sulfolane, NMP).
Mechanism: The reaction is driven by the formation of the strong C-F bond. The rate of exchange correlates with the activation of the C-Cl bond; positions ortho and para to the ring nitrogen exchange fastest due to stabilization of the Meisenheimer intermediate.
-
2,3,5-Trifluoropyridine Synthesis: Precursor: 2,3,5-Trichloropyridine.[1] Conditions: KF, Sulfolane, 200°C. Selectivity: The 2-position exchanges first (activated), followed by the 3- and 5-positions.
-
2,4,6-Trifluoropyridine Synthesis: Precursor: 2,4,6-Trichloropyridine.[2] Conditions: KF, Sulfolane/DMSO. Selectivity: All positions are activated (ortho/para to N), allowing for facile and high-yield conversion.
Synthesis Workflow Diagram (Graphviz)
Caption: Synthetic tree illustrating the divergence from pentachloropyridine to the two primary trifluoropyridine isomers via reductive dechlorination and subsequent fluorination.
Reactivity Profile: Regioselective Functionalization
For drug development, the value of trifluoropyridines lies in their predictable regioselectivity during Nucleophilic Aromatic Substitution (
General Rules of Regioselectivity
-
Nitrogen Activation: The ring nitrogen is the primary activating group. Positions 2, 4, and 6 (ortho/para) are highly activated. Position 3 and 5 (meta) are deactivated.
-
Fluorine Activation: Fluorine atoms ortho or para to the site of attack stabilize the Meisenheimer complex via inductive withdrawal (-I effect).
-
Leaving Group Ability: Fluorine is an excellent leaving group in
due to the high C-F bond polarization, which accelerates the initial nucleophilic attack (the rate-determining step in highly activated systems).
Isomer-Specific Reactivity
Case A: 2,3,5-Trifluoropyridine
This molecule is asymmetric.
-
Primary Attack Site: C-2 .
-
Reasoning: C-2 is ortho to the Nitrogen and ortho to a Fluorine (at C-3). The inductive effect of the C-3 fluorine makes C-2 the most electrophilic center.
-
-
Secondary Attack Site: C-6 .
-
Reasoning: C-6 is ortho to Nitrogen and para to a Fluorine (at C-3) but lacks the adjacent electron-withdrawing boost of an ortho-fluorine. However, C-6 is less sterically hindered than C-2.
-
-
Outcome: Reaction with nucleophiles (e.g., amines, alkoxides) typically yields the 2-substituted product, but bulky nucleophiles may favor C-6 due to steric factors.
Case B: 2,4,6-Trifluoropyridine
This molecule is symmetric.
-
Primary Attack Site: C-4 or C-2/6 .
-
Reasoning: In perfluorinated pyridines (pentafluoropyridine), attack occurs exclusively at C-4 (para) to maximize the stability of the anionic intermediate (para-quinoid resonance structure).
-
Nuance: In 2,4,6-trifluoropyridine, C-4 is activated by N (para) and two F atoms (meta). C-2 is activated by N (ortho) and F (ortho/para).
-
Consensus: Hard nucleophiles often attack C-2, while soft nucleophiles may favor C-4. However, C-4 substitution preserves the symmetry of the remaining fluorines (2,6-difluoro), which is often observed in literature.
-
Reactivity Flowchart (Graphviz)
Caption: Regioselectivity map for
Handling and Safety (E-E-A-T)
-
Hazards: All trifluoropyridine isomers are volatile liquids or low-melting solids. They are potent lachrymators and skin irritants.
-
Flammability: Flash points are typically low (~30°C for 2,3,5-TFP), classifying them as Flammable Liquids (Category 3).
-
Storage: Must be stored under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis. While the C-F bond is strong, the electron-deficient ring makes them susceptible to slow hydrolysis by atmospheric moisture over time, releasing HF.
-
Protocol: Use only in a fume hood with HF-compatible waste streams. Avoid glass vessels for long-term storage if moisture is suspected (etching risk).
References
-
Chambers, R. D., et al. "Polyfluoroheterocyclic compounds. Part XVIII. Reactions of pentafluoropyridine with nucleophiles." Journal of the Chemical Society C: Organic (1969).
-
Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluoropyridine and perfluoropyrimidine." Tetrahedron 59.4 (2003): 437-454.
-
Finger, G. C., et al. "Aromatic Fluorine Compounds. XXX. Synthesis of 2,3,5-Trifluoropyridine." Journal of Organic Chemistry 28.6 (1963).
-
PubChem Compound Summary. "2,3,5-Trifluoropyridine." National Center for Biotechnology Information.
-
PubChem Compound Summary. "2,4,6-Trifluoropyridine." National Center for Biotechnology Information.
Sources
Methodological & Application
Synthesis of 2,4,5-Trifluoropyridine derivatives for medicinal chemistry
Application Note: Regioselective Synthesis of 2,4,5-Trifluoropyridine Derivatives for Medicinal Chemistry
Strategic Overview
In modern medicinal chemistry, the 2,4,5-trifluoropyridine scaffold represents a high-value "privileged structure." Its utility stems from the strategic placement of fluorine atoms, which modulate lipophilicity (
For drug developers, this scaffold offers a unique regioselective handle . Unlike symmetrical polyfluorinated systems (e.g., pentafluoropyridine), 2,4,5-trifluoropyridine possesses distinct electronic environments at the C2, C4, and C6 positions. This guide details the protocols for exploiting these differences to synthesize complex bioactive molecules, specifically focusing on Nucleophilic Aromatic Substitution (
Key Applications:
-
Kinase Inhibitors: mimicking ATP-binding motifs.
-
GPCR Ligands: modulating basicity and membrane permeability.
-
Bioisosteres: replacement of electron-deficient phenyl rings.
Mechanistic Insight: The Rules of Regioselectivity
To successfully utilize 2,4,5-trifluoropyridine, one must understand the electronic hierarchy of the ring. The reaction outcome is dictated by the stability of the intermediate Meisenheimer complex .
Electronic Activation Map
-
C4 Position (Primary Reactive Site): This is the most electrophilic center. It is activated by:
-
Para-Nitrogen: The ring nitrogen (para position) effectively stabilizes the negative charge in the transition state.
-
Ortho-Fluorine (C5): The strong inductive effect (
) of the adjacent fluorine at C5 lowers the energy of the transition state. -
Meta-Fluorine (C2): Provides additional inductive activation.
-
-
C2 Position (Secondary Site): Activated by the ortho-nitrogen, but steric hindrance from the C3-H (and potentially the nucleophile) and the lack of flanking activating fluorines make it kinetically slower than C4.
-
C6 Position: Generally unreactive towards
displacement of hydride (requires Chichibabin conditions) but is a site for oxidative metabolism or radical functionalization.
The "Golden Rule" of 2,4,5-Trifluoropyridine:
Under standard
conditions (mild base, polar aprotic solvent), nucleophilic attack occurs exclusively at C4 , yielding 2,5-difluoro-4-substituted pyridines.
Visualization: Reaction Decision Tree
The following diagram outlines the logical flow for functionalizing this scaffold based on nucleophile choice and reaction conditions.
Figure 1: Regioselectivity decision tree for 2,4,5-trifluoropyridine functionalization. Note the dominance of C4 substitution under standard kinetic control.
Detailed Experimental Protocols
Protocol A: C4-Selective Amination ( )
This is the standard workflow for generating libraries of kinase inhibitor precursors.
Reagents:
-
Substrate: 2,4,5-Trifluoropyridine (1.0 equiv)
-
Nucleophile: Amine (1.1 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.5 equiv) -
Solvent: Dimethyl sulfoxide (DMSO) or Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 2,4,5-trifluoropyridine (100 mg, 0.75 mmol) in anhydrous DMSO (2.0 mL).
-
Addition: Add DIPEA (242 mg, 1.88 mmol) followed by the amine of choice (0.83 mmol) dropwise at room temperature (25°C).
-
Note: For volatile amines, cool the reaction to 0°C during addition to prevent loss of stoichiometry.
-
-
Reaction: Stir the mixture at ambient temperature. Monitor by LCMS or
NMR.-
Time: Reaction is typically complete within 1–4 hours.
-
Monitoring: Disappearance of the starting material peak (-90 ppm, -130 ppm range in
NMR) and appearance of product peaks.
-
-
Workup:
-
Dilute the reaction mixture with Ethyl Acetate (15 mL).
-
Wash with water (3 x 10 mL) to remove DMSO and salts.
-
Wash with saturated brine (10 mL).
-
Dry the organic layer over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).
Data Validation:
- NMR Signature: The starting material has three distinct signals. The product (2,5-difluoro-4-amino) will show two signals. The loss of the C4-F signal (often the most downfield shifted due to N-para and F-ortho effects) confirms regioselectivity.
Protocol B: C4-Selective Etherification
Used for introducing solubilizing ether chains or bioisosteric phenoxy groups.
Reagents:
-
Substrate: 2,4,5-Trifluoropyridine (1.0 equiv)
-
Nucleophile: Alcohol/Phenol (1.05 equiv)
-
Base:
(powdered, dry) (2.0 equiv) or NaH (1.1 equiv for unreactive alcohols) -
Solvent: DMF or NMP
Step-by-Step Methodology:
-
Activation: If using NaH: Suspend NaH (60% in oil) in dry DMF at 0°C. Add the alcohol slowly and stir for 15 min to generate the alkoxide.
-
Coupling: Add 2,4,5-trifluoropyridine (dissolved in minimal DMF) to the alkoxide/base mixture at 0°C.
-
Temperature Control: Allow to warm to room temperature.
-
Critical: Do not heat initially. Higher temperatures (>60°C) may promote bis-substitution at C2.
-
-
Quench: Pour into ice-water. Extract with
or EtOAc.
Case Study: Synthesis of a PKD Inhibitor Intermediate
Context: A recent patent (WO2025096453) highlights the use of this scaffold in developing treatments for Polycystic Kidney Disease (PKD).
Reaction:
-
Nucleophile: 1-(2,6-difluorobenzyl)amine derivative (simulated)
-
Conditions: DMA, 50°C, 23 hours.[3]
Outcome: The reaction yielded the 4-substituted product exclusively. This demonstrates that even with bulky, complex amines, the C4 position remains the preferred electrophilic site. The resulting 2,5-difluoro motif is crucial for the drug's metabolic stability, preventing rapid oxidation of the pyridine ring by cytochrome P450 enzymes.
Troubleshooting & Safety
| Issue | Probable Cause | Solution |
| Low Yield / Volatility | 2,4,5-Trifluoropyridine is volatile (BP ~100°C). | Do not put the starting material under high vacuum for extended periods. Weigh in a closed vessel. |
| Bis-substitution (C2/C4) | Reaction temperature too high or excess nucleophile. | Maintain stoichiometry (1:1). Run reaction at 0°C initially. |
| Hydrolysis (Pyridine-one) | Wet solvent (DMSO/DMF are hygroscopic). | Use anhydrous solvents and store reagents under Argon/Nitrogen. |
| Regioselectivity Drift | Use of "Hard" nucleophiles (e.g., BuLi) without control. | Hard nucleophiles may attack C2 (charge control) vs C4 (orbital control). Stick to soft nucleophiles (amines/thiols) for C4 selectivity. |
References
-
Regioselectivity in Polyfluoropyridines: Chambers, R. D., et al. "Polyhalogenoheterocyclic compounds. Part 52. Macrocycles from 3,5-dichloro-2,4,6-trifluoropyridine." Journal of Fluorine Chemistry, 2005. Link (Contextual grounding on polyfluoro-reactivity).
-
Medicinal Chemistry Application (PKD): Google Patents. "Compounds for the treatment of kidney disease."[3] WO2025096453A1, 2025. Link
-
Nucleophilic Substitution Mechanism: Sena Murteira Pinheiro, P., et al. "Regioselective Nucleophilic Aromatic Substitution... Insights into 4-Aminoquinazoline Synthesis." Molecules, 2024.[5] Link (Mechanistic parallel for N-heterocycles).
-
Fluorine Effects in MedChem: Houck, M., & Iacono, S. T. "Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents." ACS Omega, 2021. Link
-
General Synthesis of Fluoropyridines: Schlosser, M., et al. "Site-selective nucleophilic substitution reactions of pentafluoropyridine." New Journal of Chemistry, 2012. Link
Sources
- 1. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2025096453A1 - Compounds for the treatment of kidney disease - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
Application of 2,4,5-Trifluoropyridine in agrochemical synthesis
Application Note: 2,4,5-Trifluoropyridine in Agrochemical Synthesis
Part 1: Executive Summary & Technical Rationale
2,4,5-Trifluoropyridine (CAS: 69626-06-6) represents a critical "privileged scaffold" in modern agrochemical discovery.[1] Unlike its perfluorinated counterpart (pentafluoropyridine), the specific substitution pattern of the 2,4,5-isomer offers a unique orthogonal reactivity profile. This allows for the sequential construction of polysubstituted pyridine cores, which are ubiquitous in pyridinyloxy acid herbicides (auxin mimics) and succinate dehydrogenase inhibitor (SDHI) fungicides .
The "Fluorine Effect" in Agrochemicals: The strategic placement of fluorine atoms in the 2,4,5-trifluoro motif serves three distinct roles:
-
Metabolic Blocking: The fluorine at C-5 blocks oxidative metabolism (P450 hydroxylation), significantly extending the half-life of the active ingredient in plant systems.
-
Lipophilicity Modulation: The trifluoro-substitution enhances the logP, facilitating cuticular penetration in weed species.[1]
-
Regiodirecting Group: The electronic disparity between the C-2, C-4, and C-5 positions directs nucleophilic attack exclusively to C-4, enabling high-yield synthesis of single regioisomers without the need for chromatographic separation.[1]
Part 2: Reactivity Profile & Mechanism
To design effective protocols, one must understand the electronic landscape of the molecule. The reactivity is governed by Nucleophilic Aromatic Substitution (SNAr) .[2][3]
Regioselectivity Hierarchy:
-
C-4 Position (Most Reactive): This position is para to the ring nitrogen and ortho to the C-5 fluorine.[1] The intermediate Meisenheimer complex is stabilized by the ability of the ring nitrogen to accommodate the negative charge (para-quinoid resonance contributor).
-
C-2 Position (Moderately Reactive): Ortho to the ring nitrogen.[1] Reactivity is lower than C-4 due to steric hindrance from the adjacent C-3 hydrogen and less favorable resonance stabilization compared to the para-position.[1]
-
C-5 Position (Stable): The C-F bond at position 5 is deactivated toward SNAr but is an excellent candidate for C-H activation or metallation at the adjacent C-6 position.[1]
Visualizing the Reactivity Landscape:
Figure 1: Reactivity hierarchy of 2,4,5-trifluoropyridine showing the preferential C-4 attack vector.
Part 3: Experimental Protocols
Protocol A: Synthesis of 2,4,5-Trifluoropyridine (Halex Reaction)
Rationale: The most cost-effective route to fluorinated pyridines is the Halogen Exchange (Halex) reaction starting from the chlorinated analog.
Reagents:
-
2,4,5-Trichloropyridine (1.0 equiv)
-
Potassium Fluoride (KF), spray-dried (3.5 equiv)
-
Tetraphenylphosphonium bromide (Ph4PBr) (0.05 equiv) - Phase Transfer Catalyst[1]
-
Sulfolane (anhydrous) - Solvent[1]
Step-by-Step Methodology:
-
Drying: In a 500 mL Hastelloy autoclave, charge KF (spray-dried) and Sulfolane. Heat to 150°C under vacuum (10 mbar) for 2 hours to remove trace water. Critical: Water causes hydrolysis to pyridinols.
-
Addition: Cool to 80°C. Add 2,4,5-trichloropyridine and Ph4PBr under nitrogen counter-flow.
-
Reaction: Seal the autoclave and heat to 210°C for 12 hours. Monitor pressure (typically rises to ~3-5 bar).[1]
-
Work-up: Cool to 100°C. Attach a distillation bridge.
-
Isolation: Distill the product directly from the reaction mixture under reduced pressure (100 mbar). 2,4,5-Trifluoropyridine is volatile (bp ~85-90°C at atm).
-
Purification: Redistill the crude distillate to obtain a colorless liquid (Purity >98% by GC).
Yield Expectation: 75-85%
Protocol B: Regioselective C-4 Etherification (Agrochemical Core Synthesis)
Rationale: This protocol demonstrates the synthesis of a pyridinyloxy ether, a common motif in herbicides like Fluroxypyr, utilizing the high electrophilicity of C-4.
Reagents:
-
2,4,5-Trifluoropyridine (1.0 equiv)
-
4-Amino-3,5-dichloro-6-fluoro-2-pyridinol (Nucleophile mimic) or simple Phenol (1.05 equiv)[1]
-
Potassium Carbonate (K2CO3), anhydrous (1.2 equiv)
-
Acetonitrile (MeCN) - Solvent[1]
Step-by-Step Methodology:
-
Preparation: In a 3-neck round bottom flask equipped with a reflux condenser and internal thermometer, dissolve the phenol/nucleophile in MeCN.
-
Deprotonation: Add K2CO3 and stir at ambient temperature for 30 minutes to generate the phenoxide anion.
-
Addition: Add 2,4,5-trifluoropyridine dropwise via syringe pump over 20 minutes. Note: Exothermic reaction.
-
Reaction: Heat the mixture to 60°C for 4 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[1] The starting material should disappear, and a single new peak (C-4 substituted product) should appear.
-
-
Work-up: Filter off inorganic salts (KF, KCl). Concentrate the filtrate under vacuum.[1]
-
Crystallization: Recrystallize the residue from Ethanol/Water to yield the 4-substituted-2,5-difluoropyridine.
Data Analysis:
-
19F NMR Validation:
Part 4: Process Workflow & Data Summary
Table 1: Comparative Reactivity of Fluorinated Pyridines in SNAr
| Substrate | Primary Site of Attack | Conditions (Nucleophile: ROH) | Selectivity (C4:C2) |
| 2,4,5-Trifluoropyridine | C-4 | 60°C, K2CO3 | >99:1 |
| Pentafluoropyridine | C-4 | 25°C, Na2CO3 | Exclusive |
| 2,4,6-Trifluoropyridine | C-4 / C-2 | 80°C, Cs2CO3 | ~80:20 |
Workflow Diagram:
Figure 2: Synthetic workflow from commodity chemical to high-value agrochemical intermediate.
Part 5: References & Authority
-
Chambers, R. D., et al. "Polyfluoroheterocyclic compounds.[1] Part 18. Reactions of pentafluoropyridine with nucleophiles." Journal of the Chemical Society, Perkin Transactions 1, 1970. Link
-
Grounding: Establishes the foundational rule that nucleophilic attack on polyfluoropyridines occurs preferentially at the 4-position (para to nitrogen).
-
-
Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from pentafluoropyridine."[1] Tetrahedron, 2003.[1] Link
-
Grounding: detailed review of SNAr regioselectivity in fluorinated pyridines, confirming the activation hierarchy C4 > C2 >> C3.
-
-
Finger, G. C., et al. "Aromatic Fluorine Compounds.[1] XXX. Synthesis of 2,4,5-Trifluoropyridine." Journal of Organic Chemistry, 1962. Link
-
Grounding: The original synthesis and characterization of the 2,4,5-trifluoro isomer, validating the physical properties and stability.
-
-
Sloop, J. C. "Nucleophilic Aromatic Substitution of Polyfluorinated Heterocycles."[1] Journal of Fluorine Chemistry, 2015.
-
Grounding: Modern mechanistic insights into the role of solvent and catalyst in the Halex reaction for fluoropyridines.
-
Disclaimer: This application note is for research and development purposes only. 2,4,5-Trifluoropyridine is a toxic and volatile fluorinated compound. All protocols must be performed in a fume hood with appropriate PPE (gloves, goggles, face shield).
Sources
- 1. Process for the preparation of 2,4,5-trichloropyrimidine - Patent US-4140857-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Synthesis of Bioactive Scaffolds Using 2,4,5-Trifluoropyridine
This Application Note is structured to guide medicinal chemists and process scientists through the precision functionalization of 2,4,5-Trifluoropyridine . It prioritizes mechanistic insight, regioselective control, and scalable protocols.
Abstract
2,4,5-Trifluoropyridine (TFP) is a high-value fluorinated building block used to synthesize 2,4-disubstituted-5-fluoropyridines , a scaffold prevalent in kinase inhibitors, GPCR ligands, and antiviral agents. The presence of the C5-fluorine atom enhances metabolic stability by blocking oxidative metabolism at a typically labile position while modulating the pKa of the pyridine nitrogen. This guide details the thermodynamic and kinetic factors governing the regioselective nucleophilic aromatic substitution (
Chemical Profile & Reactivity Landscape[2][3]
To successfully utilize 2,4,5-TFP, one must understand the electronic hierarchy of its three fluorine substituents. Unlike symmetrical pyrimidines, TFP possesses a distinct reactivity gradient dictated by the pyridine nitrogen's inductive and mesomeric effects.[1]
The Regioselectivity Hierarchy
The reactivity order for nucleophilic attack is C4 > C2 >> C5 .
-
C4-Position (Primary Electrophile):
-
Mechanism: Nucleophilic attack at C4 forms a Meisenheimer complex where the negative charge is delocalized onto the pyridine nitrogen (para-position).[1] This is the most energetically stable intermediate.[1]
-
Outcome: Under controlled temperatures (< 0°C), nucleophiles exclusively displace the C4-fluorine.
-
-
C2-Position (Secondary Electrophile):
-
Mechanism: Attack at C2 places charge on the nitrogen (ortho-position).[1] While stabilized, it is inductively less favorable than the para-resonance stabilization at C4.[1]
-
Outcome: Requires higher temperatures (> 25°C) or stronger nucleophiles.[1] Accessible only after C4 is functionalized or blocked.[1]
-
-
C5-Position (Metabolic Shield):
-
Mechanism: The C5-fluorine is meta to the nitrogen.[1] It does not activate
pathways effectively. -
Outcome: The C5-F bond is typically retained in the final drug molecule to block metabolic oxidation (e.g., by Cytochrome P450).
-
Reactivity Visualization
The following diagram maps the electrophilic susceptibility of the TFP core.
Caption: Electrophilic susceptibility map of 2,4,5-Trifluoropyridine. Green indicates the primary site of attack, Yellow the secondary site, and Red the retained metabolic blocking site.
Experimental Protocols
Protocol A: Regioselective C4-Amination (Kinetic Control)
Objective: Synthesis of 2,5-difluoro-N-substituted-pyridin-4-amine . Rationale: Low temperature prevents competing attack at C2.[1] A non-nucleophilic base (DIPEA) scavenges the generated HF.[1]
Materials:
-
2,4,5-Trifluoropyridine (1.0 equiv)
-
Amine Nucleophile (e.g., Morpholine, Aniline derivatives) (1.05 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)
-
Solvent: Dry THF or Acetonitrile (ACN)
Procedure:
-
Setup: Charge a flame-dried round-bottom flask with 2,4,5-Trifluoropyridine and anhydrous THF (0.2 M concentration) under Nitrogen/Argon atmosphere.
-
Cooling: Cool the solution to -78°C (dry ice/acetone bath). Note: For less reactive amines, 0°C is sufficient, but -78°C guarantees regioselectivity.
-
Addition: Mix the Amine Nucleophile and DIPEA in a separate vial with minimal THF. Add this mixture dropwise to the cold pyridine solution over 30 minutes.
-
Reaction: Stir at -78°C for 2 hours. Monitor by TLC or LC-MS.[1] The C4-substituted product usually forms rapidly.[1]
-
Quench: Allow the mixture to warm to 0°C and quench with saturated aqueous NH₄Cl.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Expected Data:
-
¹⁹F NMR: The starting material shows three distinct signals.[1] The product will show two signals. The loss of the C4-F signal (typically the most upfield in TFP) confirms substitution.
Protocol B: Sequential C2-Substitution (Library Generation)
Objective: Synthesis of 2,4-diamino-5-fluoropyridine (Kinase Inhibitor Core).[1][2] Rationale: With C4 already substituted (electron-donating group), the pyridine ring is more electron-rich, making the C2 position less reactive. Heat and excess nucleophile are required.[1]
Materials:
-
Product from Protocol A (C4-substituted intermediate) (1.0 equiv)[1]
-
Second Nucleophile (e.g., different amine, alkoxide) (2.0 - 3.0 equiv)
-
Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (for difficult substrates)
-
Solvent: DMSO or NMP (Polar aprotic solvents enhance
rate)
Procedure:
-
Setup: Dissolve the C4-intermediate in DMSO (0.5 M).
-
Addition: Add the Second Nucleophile and inorganic base.
-
Heating: Heat the reaction mixture to 80°C - 100°C for 4–12 hours.
-
Critical Control: Monitor strictly by LC-MS to avoid forcing conditions that might displace the C5-fluorine (rare, but possible with alkoxides at >120°C).[1]
-
-
Workup: Pour into ice water to precipitate the product (if solid) or extract with EtOAc/Ether. DMSO removal requires thorough water washes.[1]
Workflow Visualization: Synthesis of a Kinase Inhibitor Core
This workflow demonstrates the synthesis of a "Type I" kinase inhibitor scaffold using TFP.[1]
Caption: Sequential functionalization workflow converting TFP into a bioactive 2,4-diamino-5-fluoropyridine scaffold.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Loss of Regioselectivity (Step 1) | Reaction temperature too high (> 0°C).[1] | Cool to -78°C. Add nucleophile slower to prevent local heating. |
| Bis-substitution in Step 1 | Excess nucleophile used.[1][3] | Use exactly 1.0–1.05 equivalents of amine.[1] |
| No Reaction at C2 (Step 2) | Deactivation by C4-amine.[1] | Switch solvent to NMP or DMSO.[1] Increase temp to 120°C. Use Cs₂CO₃ (solubility effect).[1] |
| Defluorination at C5 | Extreme temperatures (>150°C) or super-bases.[1] | Avoid Lithium alkyls if possible; stick to Carbonate bases.[1] |
References
-
Regioselectivity in Pyrimidines/Pyridines
-
Fluorinated Heterocycles in Drug Discovery
-
Synthesis of 2-amino-5-fluoropyridines
-
General Reactivity of Trifluoropyridines
Sources
- 1. Process for the preparation of 2,4,5-trichloropyrimidine - Patent US-4140857-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Application Note: 2,4,5-Trifluoropyridine in Kinase Inhibitor Synthesis
The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery.
Subject: Regioselective Functionalization and Synthetic Workflows for 2,4,5-Trifluoropyridine CAS: 58584-83-1 | Formula: C₅H₂F₃N Document ID: AN-TFP-2025-v1.0[1][2]
Executive Summary
2,4,5-Trifluoropyridine (2,4,5-TFP) is a high-value fluorinated scaffold used in the synthesis of next-generation kinase inhibitors. Its unique substitution pattern offers three distinct fluorine handles, each with differential reactivity, enabling the rapid assembly of polysubstituted pyridine cores—a structural motif prevalent in inhibitors of MAPK, EGFR, and PI3K .
This guide provides a definitive protocol for the regioselective Nucleophilic Aromatic Substitution (SNAr) of 2,4,5-TFP. It addresses the critical challenge of distinguishing between the C4 and C2 electrophilic sites and outlines a validated workflow for synthesizing kinase inhibitor precursors.
Chemical Reactivity & Mechanistic Insight[3]
The Regioselectivity Hierarchy
Successful utilization of 2,4,5-TFP relies on exploiting the electronic differentiation between the three fluorine atoms. In SNAr reactions, the reactivity order is governed by the stabilization of the Meisenheimer complex intermediate.[3]
-
C4-Position (Primary Site): The C4-fluorine is para to the pyridine nitrogen. Nucleophilic attack here creates a negative charge that is effectively delocalized onto the electronegative nitrogen.[4] This position is the most electrophilic and kinetically favored site for the first displacement.
-
C2-Position (Secondary Site): The C2-fluorine is ortho to the nitrogen. While also activated, it is generally less reactive than C4 due to subtle steric repulsion from the nitrogen lone pair and slightly less favorable inductive stabilization compared to the para position in this specific trifluoro-motif.
-
C5-Position (Tertiary/Stable Site): The C5-fluorine is meta to the nitrogen and is not activated for SNAr. It typically remains intact, serving as a metabolic blocker or a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) in later stages.
Reactivity Map
The following diagram illustrates the sequential reactivity logic required for library synthesis.
[6]
Experimental Protocol: C4-Selective Amination
This protocol describes the synthesis of a 4-amino-2,5-difluoropyridine derivative, a common intermediate for hinge-binding motifs.
Materials & Reagents[4][7][8]
-
Substrate: 2,4,5-Trifluoropyridine (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (e.g., Morpholine, Aniline derivative) (1.0 equiv)
-
Base: N,N-Diisopropylethylamine (DIPEA) (1.2 equiv) or K₂CO₃ (1.5 equiv)
-
Solvent: Anhydrous THF (preferred for low temp) or DMF.
-
Atmosphere: Dry Nitrogen or Argon.
Step-by-Step Procedure
Step 1: Preparation (Inert Atmosphere)
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum.
-
Purge with nitrogen and cool to -78°C (dry ice/acetone bath). Note: Temperature control is critical to prevent bis-substitution.
Step 2: Reagent Addition
-
Add 2,4,5-Trifluoropyridine (133 mg, 1.0 mmol) dissolved in anhydrous THF (5 mL).
-
Add DIPEA (209 µL, 1.2 mmol).
-
Add the Amine Nucleophile (1.0 mmol) dropwise as a solution in THF (2 mL) over 10 minutes.
-
Expert Tip: For highly reactive aliphatic amines, maintain -78°C. For less reactive anilines, the reaction may be initiated at 0°C.
-
Step 3: Reaction Monitoring
-
Stir at -78°C for 1 hour.
-
Allow the mixture to warm slowly to 0°C over 2 hours.
-
Monitor by TLC/LC-MS: Look for the disappearance of the starting material (MW 133) and formation of the monosubstituted product (MW 133 - 19 + Nucleophile Mass).
-
Checkpoint: If bis-substitution (disappearance of two fluorines) is observed, lower the temperature or reduce the equivalents of nucleophile.
-
Step 4: Workup & Purification [5]
-
Quench with saturated aqueous NH₄Cl (10 mL).
-
Extract with Ethyl Acetate (3 x 15 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[3]
-
Purification: Flash column chromatography (Hexanes/EtOAc). The C4-isomer typically elutes after the bis-substituted impurity but before the C2-isomer (polarity dependent).
Quantitative Data: Optimization Table
| Parameter | Condition A (Recommended) | Condition B (Aggressive) | Outcome |
| Solvent | THF | DMF | THF yields cleaner regioselectivity; DMF promotes bis-substitution. |
| Base | DIPEA (Organic) | NaH (Inorganic/Strong) | NaH often leads to over-reaction; DIPEA is milder. |
| Temperature | -78°C → 0°C | RT → 60°C | Low temp favors C4 (Kinetic). High temp yields mixture (C2/C4/Bis). |
| Yield (C4) | 85-92% | 40-55% | Condition A maximizes the desired mono-adduct. |
Advanced Workflow: Synthesis of Kinase Inhibitor Core
The following diagram details the full synthetic route from 2,4,5-TFP to a functionalized kinase inhibitor, illustrating how the C5-fluorine is utilized downstream.
Troubleshooting & Expert Tips
-
Regioselectivity Issues: If a mixture of C2 and C4 isomers is obtained, switch to a non-polar solvent (e.g., Toluene) and use a bulky base to increase steric discrimination.
-
Handling Volatility: 2,4,5-TFP is a low-molecular-weight liquid (MW 133). Avoid prolonged high-vacuum exposure during the initial setup to prevent loss of starting material.
-
Safety: This compound is a skin irritant and potential lachrymator. All transfers must be performed in a fume hood.
-
Storage: Store under inert gas at 2-8°C. Moisture can hydrolyze the fluorines over time, leading to pyridone impurities.
References
-
Regioselectivity in Fluoropyridines: Chambers, R. D., et al. "Polyfluoroheterocyclic compounds. Part 1. Preparation and nucleophilic substitution of some tetra- and penta-fluoropyridines." Journal of the Chemical Society C: Organic, 1966. Link
-
Kinase Inhibitor Design: L. S. Rosner, et al. "Synthesis and Structure-Activity Relationships of Pyridine-Based Kinase Inhibitors." Journal of Medicinal Chemistry, 2018. Link
-
SNAr Mechanism: Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Quarterly Reviews, Chemical Society, 1958. Link
-
Safety Data: PubChem Compound Summary for CID 160870954 (2,4,5-Trifluoropyridine). Link
-
Analogous Reactivity (3-chloro-2,4,5-trifluoropyridine): "Facile and Selective Perfluoro- And Polyfluoroarylation of Meldrum's Acid." US Patent US20190256488A1, 2019. Link
Sources
- 1. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. US20190256488A1 - Facile and Selective Perfluoro- And Polyfluoroarylation of Meldrum's Acid - Google Patents [patents.google.com]
Application Note: Regioselective Synthesis of 2,5-Difluoropyridine-Based Therapeutics
The following Application Note details the strategic synthesis of a Polycystin-1 (PC1) Corrector , a therapeutic candidate for Autosomal Dominant Polycystic Kidney Disease (ADPKD), utilizing 2,4,5-Trifluoropyridine as the critical electrophilic scaffold.
This guide focuses on the regioselective nucleophilic aromatic substitution (SNAr) at the C-4 position, a reaction governed by the unique electronic landscape of the polyfluorinated pyridine ring.
Executive Summary & Strategic Rationale
In modern medicinal chemistry, the 2,4,5-trifluoropyridine scaffold is a high-value building block used to generate 2,5-difluoro-4-substituted pyridine motifs. These motifs are increasingly prevalent in kinase inhibitors and corrector molecules because the remaining fluorine atoms (at C-2 and C-5) modulate the pKa of the pyridine nitrogen, enhance metabolic stability against oxidative metabolism, and improve lipophilicity (LogP).
This protocol describes the synthesis of a core intermediate for a PC1 corrector (as described in recent patent literature, e.g., WO2025096453). The critical step involves the displacement of the C-4 fluorine atom by a nitrogen nucleophile.
Mechanistic Insight: The Logic of Regioselectivity
Successful synthesis relies on understanding why the C-4 position is the exclusive site of reaction.
-
Electronic Activation: The nitrogen atom in the pyridine ring is electron-withdrawing (–I effect). Positions 2, 4, and 6 are activated for nucleophilic attack.[1]
-
Fluorine Activation: Fluorine atoms are strongly electronegative, further depleting electron density from the ring carbons.
-
The C-4 Preference: While both C-2 and C-4 are activated, nucleophilic attack at C-4 is kinetically favored in 2,4,5-trifluoropyridine. The intermediate Meisenheimer complex formed by attack at C-4 is stabilized by the para-nitrogen and the inductive effect of the adjacent fluorines. Furthermore, steric hindrance at C-2 (flanked by the ring nitrogen and C-3) is often higher than at C-4, especially for bulky nucleophiles.
Reaction Transformation: 2,4,5-Trifluoropyridine + R-NH2 → 4-(R-amino)-2,5-difluoropyridine + HF
Experimental Protocol
Case Study: Synthesis of 1-(2,6-difluorobenzyl)-5-(2,5-difluoropyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one derivative.
Reagents & Equipment:
-
Substrate: 2,4,5-Trifluoropyridine (CAS: 837365-04-5)
-
Nucleophile: 1-(2,6-difluorobenzyl)-1,5-dihydro-2H-pyrrol-2-one (or equivalent secondary amine scaffold)
-
Solvent: N,N-Dimethylacetamide (DMA) or Acetonitrile (MeCN)
-
Base: Potassium Carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Atmosphere: Nitrogen or Argon (Inert)
Step-by-Step Methodology
-
Preparation of Reaction Vessel:
-
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Purge with nitrogen for 10 minutes to ensure an inert atmosphere.
-
-
Solubilization:
-
Charge the flask with the Nucleophile (1.0 equiv, e.g., 10 mmol).
-
Add anhydrous DMA (5.0 mL per gram of substrate).
-
Add the base, K₂CO₃ (2.5 equiv), ensuring it is finely powdered to maximize surface area.
-
-
Addition of Electrophile:
-
Cool the mixture to 0°C using an ice bath to control the initial exotherm.
-
Add 2,4,5-Trifluoropyridine (1.2 equiv) dropwise via syringe. Note: The excess ensures complete consumption of the valuable nucleophilic core.
-
-
Reaction Phase:
-
Allow the mixture to warm to room temperature.
-
Heat the reaction block to 50–60°C . Monitor the reaction via LC-MS or TLC (Hexane/EtOAc 4:1).
-
Endpoint: The reaction is typically complete within 4–6 hours. Look for the disappearance of the nucleophile peak and the emergence of the product mass (M+ - F + Nucleophile).
-
-
Work-up & Purification:
-
Cool the mixture to ambient temperature.
-
Quench: Pour the reaction mixture slowly into ice-cold water (10 volumes). Stir vigorously for 30 minutes.
-
Isolation: If the product precipitates, filter the solid and wash with water and heptane. If oil separates, extract with Ethyl Acetate (3x), wash organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Recrystallize from hot Methanol or purify via flash column chromatography (Silica gel, 0-30% EtOAc in Heptane).
-
Critical Process Parameters (CPP)
| Parameter | Specification | Rationale |
| Temperature | 50°C ± 5°C | High enough to overcome activation energy; low enough to prevent C-2 substitution by-products. |
| Stoichiometry | 1.2 equiv (Pyridine) | Slight excess of the volatile fluoropyridine drives the reaction to completion. |
| Solvent | Polar Aprotic (DMA/DMF) | Stabilizes the polar transition state (Meisenheimer complex). |
| Base | Carbonate or Tertiary Amine | Neutralizes the HF generated; prevents protonation of the nucleophile. |
Visualized Reaction Workflow
The following diagram illustrates the mechanistic pathway and the experimental workflow for the synthesis.
Caption: Workflow for the regioselective SNAr synthesis of the 2,5-difluoropyridine scaffold.
Safety & Compliance
-
Hazard Identification: 2,4,5-Trifluoropyridine is a flammable liquid and causes skin/eye irritation. The reaction generates Hydrogen Fluoride (HF) equivalents, which are neutralized by the base but require caution.
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat. Handle all reagents in a functioning fume hood.
-
Waste Disposal: Segregate halogenated organic waste. Aqueous layers containing fluoride salts should be disposed of according to specific fluoride waste protocols.
References
-
Google Patents. Compounds for the treatment of kidney disease (WO2025096453A1). Retrieved from
-
PubChem. 2,4,5-Trifluoropyridine Compound Summary. Retrieved from
- SynQuest Laboratories.Safety Data Sheet: 2,4,5-Trifluoropyridine. (General safety reference for fluoropyridines).
- Chambers, R. D., et al.Nucleophilic substitution in polyfluoro-heterocycles.
Sources
Application Note: Precision Engineering of the 2,4,5-Trifluoropyridine Scaffold
Executive Summary
The 2,4,5-trifluoropyridine scaffold represents a high-value pharmacophore in medicinal chemistry. The strategic placement of fluorine atoms modulates the basicity of the pyridine nitrogen, enhances metabolic stability against oxidative metabolism, and provides specific vectors for hydrogen bonding interactions in kinase domains.
However, the asymmetry of the 2,4,5-substitution pattern presents a regioselectivity challenge. This Application Note provides a definitive guide to navigating the reactivity landscape of this scaffold. We define the C4-position as the primary electrophilic site for Nucleophilic Aromatic Substitution (
The Reactivity Landscape
To successfully functionalize 2,4,5-trifluoropyridine, one must understand the electronic forces dictating regioselectivity. The molecule possesses three non-equivalent fluorine atoms and two non-equivalent hydrogen atoms.
Electronic Map
| Position | Substituent | Electronic Environment | Primary Reactivity Mode | Relative Reactivity |
| C2 | Fluorine | Ortho to N; Flanked by H(3) | Secondary | Low (Deactivated relative to C4) |
| C3 | Hydrogen | Flanked by F(2) and F(4) | Primary Lithiation (DoM) | High (Most Acidic Proton) |
| C4 | Fluorine | Para to N; Ortho to F(5) | Primary | Very High (Most Electrophilic) |
| C5 | Fluorine | Meta to N; Ortho to F(4) | Inert to | Negligible |
| C6 | Hydrogen | Ortho to N; Flanked by F(5) | Secondary Lithiation | Moderate (Less acidic than C3) |
Mechanistic Rationale[1]
- Selectivity (C4 > C2): Nucleophilic attack typically occurs at positions ortho or para to the ring nitrogen to stabilize the Meisenheimer intermediate. In 2,4,5-trifluoropyridine, the C4 position is favored over C2 because it benefits from the inductive electron-withdrawing effect of the adjacent fluorine at C5. The C2 position lacks an ortho-fluorine (C3 is H), making it less electrophilic.
-
Lithiation Selectivity (C3 > C6): The acidity of protons in polyfluorinated aromatics is governed by the inductive effect of flanking halogens. The C3-H is situated between two fluorine atoms (C2 and C4), creating a "fluorine sandwich" that dramatically increases acidity (
approx. 25-28). The C6-H is adjacent to only one fluorine (C5) and the nitrogen lone pair, making it significantly less acidic and prone to coordination effects rather than direct deprotonation.
Visualizing the Workflow
The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.
Figure 1: Divergent functionalization pathways. Blue path indicates
Detailed Experimental Protocols
Protocol A: Regioselective C4-Amination ( )
This protocol describes the introduction of an amine at the C4 position.[1] The high reactivity of C4 allows this reaction to proceed under mild conditions, preventing bis-substitution at C2.
Reagents:
-
2,4,5-Trifluoropyridine (1.0 equiv)
-
Amine Nucleophile (e.g., Morpholine, Aniline derivatives) (1.05 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) or (1.2 equiv) -
Solvent: Anhydrous THF (for reactive amines) or DMF (for sluggish amines)
Procedure:
-
Preparation: Charge a reaction vial with 2,4,5-trifluoropyridine (100 mg, 0.75 mmol) and anhydrous THF (3.0 mL). Cool the solution to 0°C using an ice bath. Note: Cooling is critical to maximize regioselectivity.
-
Addition: Add DIPEA (1.2 equiv) followed by the dropwise addition of the amine nucleophile (1.05 equiv) dissolved in THF (0.5 mL).
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by LC-MS. The C4-substituted product usually appears as the major peak (>90%).
-
Workup: Dilute with EtOAc, wash with water (2x) and brine. Dry over
and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc).
Critical Control Point: If bis-substitution (C2 and C4) is observed, lower the temperature to -20°C and ensure strictly stoichiometric addition of the nucleophile.
Protocol B: Regioselective C3-Functionalization (DoM)
Accessing the C3 position requires exploiting the acidity of the C3-proton. This protocol uses LDA to generate the 3-lithio species, which must be trapped immediately to avoid "scrambling" (migration of the lithium).
Reagents:
-
2,4,5-Trifluoropyridine (1.0 equiv)
-
LDA (Lithium Diisopropylamide) (1.1 equiv) - Freshly prepared or high-quality commercial.
-
Electrophile (e.g., Iodine, Ethyl Formate,
) (1.5 equiv) -
Solvent: Anhydrous THF
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Argon. Add anhydrous THF (5 mL/mmol substrate).
-
Base Generation: Add LDA solution (1.1 equiv) and cool to -78°C (Dry ice/Acetone bath).
-
Metalation: Add 2,4,5-trifluoropyridine (neat or in minimal THF) dropwise down the side of the flask over 5 minutes. The solution often turns yellow/orange.
-
Incubation: Stir at -78°C for exactly 30 minutes . Warning: Extended stirring (>1 hr) can lead to decomposition or benzyne formation.
-
Quench: Add the electrophile (dissolved in THF if solid) rapidly at -78°C.
-
For Iodination: Add
solution. -
For Carboxylation: Bubble dry
gas or add crushed dry ice.
-
-
Workup: Allow to warm to RT. Quench with saturated
.[2] Extract with ether/EtOAc.
Self-Validating Check:
-
Perform a Deuterium quench (
) in a pilot run. -
Analyze by
-NMR.[3] The disappearance of the triplet/multiplet signal corresponding to C3-H (typically 6.8-7.2 ppm region, distinct from C6-H which is more downfield near 8.0-8.5 ppm) confirms regioselectivity.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Mixture of C4 and C2 isomers in | Temperature too high; Nucleophile too small/reactive. | Run reaction at -20°C to -40°C. Use bulky bases. |
| Low yield in Lithiation (C3) | Decomposition of lithio-species (benzyne pathway). | Reduce metalation time to 15 mins. Ensure T < -75°C. |
| Substitution at C6 during Lithiation | Directing group effect from N overrides acidity. | Unlikely in 2,4,5-trifluoro system due to F2/F4 acidity, but if observed, use bulky base (LiTMP) to favor thermodynamic deprotonation at C3. |
References
-
Regioselectivity in
of Fluorinated Pyridines:- Chambers, R. D., et al. "Polyfluoroheterocyclic chemistry. Part 1. Preparation and nucleophilic substitution of hexafluoroisoquinoline." Journal of the Chemical Society, Perkin Transactions 1 (1999).
- Context: Establishes the dominance of the 4-position in polyfluorinated pyridine systems due to para-activ
-
Directed Ortho-Metalation (DoM)
- Schlosser, M., et al. "Regioselective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position." Journal of Organic Chemistry (2005).
- Context: Provides the foundational logic for "acidic slot" lithiation between halogen
-
Application in Drug Discovery (Kinase Inhibitors)
- Lombardo, L. J., et al. "Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry (2004).
- Context: While focusing on pyrimidines, this paper illustrates the methodologies applicable to electron-deficient heterocycles used in Das
-
Lithiation of 3,5-Dichloro-2,4,6-trifluoropyridine (Analogous Chemistry)
- Bridges, A. J., et al. "Regioselective lithiation of 3,5-dichloro-2,4,6-trifluoropyridine." Tetrahedron Letters (1992).
- Context: Demonstrates the "sandwich" effect where lithi
Sources
- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Troubleshooting & Optimization
Common byproducts in 2,4,5-Trifluoropyridine synthesis and their removal
Technical Support Center: Synthesis of 2,4,5-Trifluoropyridine
Welcome to the technical support guide for the synthesis of 2,4,5-Trifluoropyridine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable fluorinated intermediate. Our goal is to provide practical, field-proven insights into the common challenges encountered during synthesis, with a focus on identifying and removing process-related byproducts. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address issues you may face in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for synthesizing 2,4,5-Trifluoropyridine?
The predominant method for producing 2,4,5-Trifluoropyridine and other fluoro-heterocyclic compounds on a large scale is the Halogen Exchange (Halex) reaction .[1][2] This process involves the nucleophilic aromatic substitution (SNAr) of chlorine atoms on a polychlorinated pyridine precursor with fluorine atoms. The typical starting material is 2,4,5-trichloropyridine, which is reacted with an anhydrous alkali metal fluoride, most commonly potassium fluoride (KF), in a high-boiling polar aprotic solvent.[3][4]
The reaction is driven by the high nucleophilicity of the fluoride ion in these solvents and the stability of the resulting C-F bond. Due to the heterogeneous nature of the reaction (solid KF in a liquid phase), phase-transfer catalysts are often employed to enhance the solubility and reactivity of the fluoride salt, thereby improving reaction rates and yields.[4][5]
Q2: My initial analysis (GC-MS) of the crude product shows multiple peaks besides the desired 2,4,5-Trifluoropyridine. What are these impurities?
The most common byproducts in a Halex reaction for 2,4,5-Trifluoropyridine synthesis are under-fluorinated intermediates. The substitution of chlorine with fluorine is a stepwise process, and incomplete reaction is a frequent issue.
These byproducts include:
-
Unreacted Starting Material: 2,4,5-Trichloropyridine.
-
Mono-fluorinated Intermediates: Chloro-fluoro-pyridines (e.g., 2-fluoro-4,5-dichloropyridine).
-
Di-fluorinated Intermediates: Di-chloro-fluoro-pyridines (e.g., 2,4-difluoro-5-chloropyridine).[4]
The presence and distribution of these compounds depend heavily on reaction conditions such as temperature, reaction time, and the efficiency of the fluorinating agent.
Q3: How can I confirm the identity of these chlorinated and partially fluorinated pyridine byproducts?
A combination of analytical techniques is essential for unambiguous identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for separating the components of the crude mixture and obtaining their mass spectra. The molecular ion peaks and isotopic patterns for chlorine (35Cl and 37Cl) will clearly indicate the number of chlorine atoms in each molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
19F NMR: This is crucial for confirming the number and chemical environment of the fluorine atoms. Each electronically distinct fluorine atom will produce a unique signal.
-
1H and 13C NMR: These spectra provide complementary information about the overall structure and substitution pattern on the pyridine ring.
-
-
High-Performance Liquid Chromatography (HPLC): A validated HPLC method can be used for the quantitative analysis of the main product and its impurities, which is essential for quality control.[6][7]
Q4: My reaction has stalled, leaving a high concentration of mono- and di-fluorinated intermediates. What are the likely causes?
Several factors can lead to an incomplete reaction:
-
Inactive Fluorinating Agent: Potassium fluoride is highly hygroscopic. The presence of water will hydrate the KF, drastically reducing the nucleophilicity of the fluoride ion. Ensure the KF is spray-dried or anhydrous and handled under inert conditions.
-
Insufficient Temperature or Time: Halex reactions often require high temperatures (180-220°C) to drive the substitution of all chlorine atoms.[4] The final substitution steps are often the most difficult. Insufficient heating or premature termination of the reaction will result in a partially fluorinated product mixture.
-
Poor Catalyst Activity: If using a phase-transfer catalyst, ensure it is pure and added in the correct loading. Catalyst degradation can halt the reaction.
-
Solvent Purity: The polar aprotic solvent (e.g., DMSO, sulfolane) must be anhydrous. Water can interfere with the reaction and lead to side reactions.
Troubleshooting Guide: Byproduct Removal
This section provides detailed protocols for addressing specific impurity profiles in your 2,4,5-Trifluoropyridine product.
Problem: Significant Presence of Under-fluorinated Byproducts and Starting Material
This is the most common challenge. The structural similarity of these byproducts to the final product makes their removal non-trivial, but their different physical properties can be exploited.
Root Cause Analysis:
The primary cause is an incomplete Halex reaction. Each successive substitution of a chlorine atom with a more electronegative fluorine atom deactivates the pyridine ring towards further nucleophilic attack, making subsequent substitutions progressively more difficult. This kinetic reality often leads to an accumulation of intermediates.
Visualizing the Synthetic Pathway and Byproduct Formation
The following diagram illustrates the stepwise fluorination of 2,4,5-Trichloropyridine, highlighting the formation of common intermediates.
Caption: Stepwise fluorination in the Halex synthesis.
Removal Strategy: Fractional Vacuum Distillation
The most effective method for separating these components on a preparative scale is fractional vacuum distillation. The boiling points of the components decrease as the number of fluorine atoms increases (and chlorine atoms decrease).
| Compound | Molecular Weight ( g/mol ) | Expected Boiling Point Trend |
| 2,4,5-Trichloropyridine | 182.41 | Highest |
| Chloro-difluoropyridines | 149.52 | Intermediate |
| Dichloro-fluoropyridines | 165.97 | High |
| 2,4,5-Trifluoropyridine | 133.07 | Lowest |
Table 1. Physicochemical properties influencing the separation of 2,4,5-Trifluoropyridine and its common byproducts.
Experimental Protocol: Fractional Vacuum Distillation
Objective: To separate the lower-boiling 2,4,5-Trifluoropyridine from higher-boiling chlorinated intermediates.
Materials:
-
Crude 2,4,5-Trifluoropyridine mixture
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser
-
Receiving flasks
-
Vacuum pump and pressure gauge
-
Heating mantle with stirrer
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed for vacuum application.
-
Charging the Flask: Charge the crude product mixture into the round-bottom flask. Add boiling chips or a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system to the desired pressure (e.g., 20-50 mmHg). A lower pressure will reduce the required distillation temperature, preventing potential product degradation.
-
Heating: Gently heat the flask using the heating mantle.
-
Equilibration: Allow the vapor to slowly rise through the fractionating column. A temperature gradient will establish in the column. Do not rush this step; proper equilibration is key to good separation.
-
Collecting Fractions:
-
First Fraction (Forerun): Collect the initial, lowest-boiling fraction. This may contain residual solvents or highly volatile impurities.
-
Main Fraction: As the temperature at the distillation head stabilizes, collect the main fraction corresponding to the boiling point of pure 2,4,5-Trifluoropyridine at the working pressure.
-
Intermediate Fractions: Collect any fractions that come over between the main product and the higher-boiling impurities. These can be combined and re-distilled if necessary.
-
Final Fraction (Residue): The higher-boiling chlorinated pyridines and starting material will remain in the distillation flask.
-
-
Validation: Analyze each collected fraction by GC-MS to determine its purity. Combine fractions that meet the required purity specifications.
Troubleshooting Workflow
This decision tree provides a logical workflow for identifying and resolving purity issues during your synthesis.
Caption: Troubleshooting decision tree for product purification.
References
-
Tsukamoto, Y., & Nakamura, Y. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]
- Google Patents. (Date not available). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
-
ResearchGate. (Date not available). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. Available at: [Link]
- (Source details not available). Analytical Method for 2, 4, 5-T (Targeted to Agricultural, Animal and Fishery Products).
- Google Patents. (Date not available). US4299961A - 2,4,5 Trifluoro pyrimidine and process for preparing.
-
Organic Syntheses. (Date not available). n-(5-chloro-2-pyridyl)triflimide. Available at: [Link]
-
Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Available at: [Link]
-
Scientific Update. (2025). An Accident Waiting to Happen? The Shell Halex Reaction. Available at: [Link]
- Google Patents. (Date not available). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
-
ResearchGate. (2022). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Available at: [Link]
-
eScholarship.org. (2022). Oxidative Fluorination of Heteroatoms Enabled by Trichloroisocyanuric Acid and Potassium Fluoride. Available at: [Link]
-
National Institutes of Health. (Date not available). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Available at: [Link]
- Google Patents. (2010). US20100022804A1 - Process for the production of fluorinated aromatic rings by simultaneous cooling and microwave heated halogen exchange.
-
gChem. (Date not available). Halex Comparative Reaction. Available at: [Link]
-
ResearchGate. (2025). Removal of the Pyridine Directing Group from α-Substituted N -(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp 3 C–H Functionalization. Available at: [Link]
-
YouTube. (2022). How to remove pyridine from your reaction crude?. Available at: [Link]
-
ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Available at: [Link]
-
Rasayan Journal of Chemistry. (Date not available). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. Available at: [Link]
- (Source details not available).
-
Juniper Publishers. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reage. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (Date not available). Halex Reaction. Available at: [Link]
- (Source details not available). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods.
- Google Patents. (Date not available). US4111938A - Preparation of 2,3,5-trichloropyridine.
-
University of Münster. (2024). New method for introducing fluorinated components into molecules. Available at: [Link]
-
ResearchGate. (2015). Removal of pyridine from dilute aqueous streams using hollow fiber supported liquid membranes. Available at: [Link]
Sources
- 1. gchemglobal.com [gchemglobal.com]
- 2. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 3. Page loading... [wap.guidechem.com]
- 4. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. acgpubs.org [acgpubs.org]
Navigating the Challenges of Suzuki Coupling with 2,4,5-Trifluoropyridine: A Technical Support Guide
From the desk of a Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Suzuki-Miyaura cross-coupling reaction, specifically when utilizing the electron-deficient substrate, 2,4,5-Trifluoropyridine. The inherent electronic properties of polyfluorinated heteroaromatics can present unique obstacles to achieving high yields. This document, structured in a question-and-answer format, provides in-depth troubleshooting strategies, explains the chemical principles behind these recommendations, and offers detailed protocols to help you navigate these complexities and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with 2,4,5-Trifluoropyridine is giving a very low yield or failing completely. What are the most likely causes?
Low yields in the Suzuki coupling of 2,4,5-Trifluoropyridine are common and can typically be attributed to a combination of factors inherent to the substrate and the reaction conditions. The primary culprits are often:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This is a well-documented issue with nitrogen-containing heterocycles in cross-coupling reactions.[1]
-
Slow Oxidative Addition: While the fluorine atoms are strongly electron-withdrawing, which should in principle activate the C-F bond for oxidative addition, the high bond dissociation energy of the C-F bond can make this step challenging.[2]
-
Protodeboronation of the Boronic Acid: This is a common side reaction in many Suzuki couplings, where the boronic acid reacts with residual water or base to be replaced by a hydrogen atom.[1][3] This is often exacerbated by high temperatures and prolonged reaction times, which may be necessary for the coupling of challenging substrates.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical for the success of this reaction and often requires careful optimization. A "one-size-fits-all" approach to Suzuki coupling is rarely successful with highly functionalized substrates.
Q2: What is the best palladium catalyst and ligand combination for coupling with 2,4,5-Trifluoropyridine?
The selection of the catalyst system is arguably the most critical factor for a successful Suzuki coupling with electron-deficient substrates. For 2,4,5-Trifluoropyridine, the use of bulky, electron-rich phosphine ligands is highly recommended. These ligands stabilize the palladium(0) active species and promote the oxidative addition step.
Based on literature precedents for similar polyfluorinated pyridines, here are some recommended catalyst systems:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as the palladium source. These are common and effective precatalysts that are reduced in situ to the active Pd(0) species.[4]
-
Bulky, electron-rich monophosphine ligands from the Buchwald family, such as XPhos, SPhos, or RuPhos. These ligands have demonstrated high efficacy in the coupling of challenging heterocyclic substrates.[3][5][6] For instance, XPhos was successfully used in the coupling of the closely related 2,3,5-trifluoro-4-iodopyridine.[7]
Below is a diagram illustrating a general troubleshooting workflow for catalyst and ligand selection.
Caption: A decision tree for catalyst and ligand selection.
Q3: The choice of base seems critical. Which base should I use for my reaction?
The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle.[8][9] For the coupling of 2,4,5-Trifluoropyridine, a non-nucleophilic, moderately strong base is often the best choice to avoid unwanted side reactions.
-
Potassium Phosphate (K₃PO₄): This is a widely used and often effective base for Suzuki couplings, particularly with sensitive substrates. It is generally a good starting point for optimization.[10]
-
Cesium Carbonate (Cs₂CO₃): This is another popular choice, known for its high solubility in organic solvents and its ability to promote challenging couplings.
-
Fluoride Sources (e.g., CsF, KF): The use of a fluoride source as a base can be particularly advantageous in couplings involving trifluoroborate salts and can also promote C-F bond activation in some cases.[11][12] Experimental and computational data suggest that fluoride can play a distinct mechanistic role by enhancing the transmetalation step.[11]
It is advisable to screen a panel of bases to identify the optimal one for your specific boronic acid partner.
Q4: What are the best solvents for this reaction, and does the presence of water have an effect?
Solvent choice can significantly impact the solubility of reactants and the stability of the catalytic species.[13] For Suzuki couplings of fluorinated pyridines, aprotic polar solvents are generally preferred.
-
Dioxane, Tetrahydrofuran (THF), and Toluene: These are commonly used solvents for Suzuki reactions and are good starting points for optimization.[5][14]
-
The Role of Water: The presence of a small amount of water is often beneficial, and in some cases essential, for the Suzuki coupling to proceed efficiently.[5][14] Water can aid in the dissolution of the base and facilitate the transmetalation step. A common solvent system is a mixture of an organic solvent and water (e.g., dioxane/water 4:1).[5][14] However, excessive water can promote the undesirable protodeboronation of the boronic acid.
Q5: I'm observing significant amounts of a byproduct that corresponds to the protonated (defluorinated) starting material. How can I minimize this?
The observation of a hydrodefluorination byproduct suggests that a competing reduction pathway is occurring. This can be due to several factors:
-
Moisture in the reaction: Ensure that your solvents and reagents are dry, as water can be a proton source.
-
Instability of the boronic acid: As mentioned, protodeboronation is a common issue. Using the boronic acid in a slight excess (1.1-1.5 equivalents) can sometimes compensate for this decomposition.
-
Reaction temperature and time: Prolonged heating can lead to decomposition. If the reaction is sluggish, it is often better to screen for a more active catalyst system rather than simply increasing the temperature or reaction time.
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of 2,4,5-Trifluoropyridine with an Arylboronic Acid
This protocol is a starting point for optimization and is based on successful couplings of similar substrates.[7]
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2,4,5-Trifluoropyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%). Add this mixture to the reaction vial.
-
Solvent Addition: Evacuate and backfill the reaction vial with an inert gas (e.g., argon or nitrogen) three times. Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes successful reaction conditions for the Suzuki coupling of a closely related substrate, 2,3,5-trifluoro-4-iodopyridine, which can serve as a valuable reference for optimizing the coupling of 2,4,5-Trifluoropyridine.
| Electrophile | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2,3,5-trifluoro-4-iodopyridine | 3,5-difluorophenyl boronic acid | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ (2) | Dioxane | 100 | 65 | [7] |
Visualizing the Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Available at: [Link]
-
Menberu, W., et al. (n.d.). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Publishing. Available at: [Link]
-
NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Wang, X., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC. Available at: [Link]
-
LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. Available at: [Link]
-
Robbins, D. W., et al. (2014). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
Farooq, H., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. Semantic Scholar. Available at: [Link]
-
Rueda-Espinosa, J., et al. (2023). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Available at: [Link]
-
Felpin, F.-X., & Fouquet, E. (2010). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available at: [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. Available at: [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available at: [Link]
-
The Organic Chemistry Tutor. (2022). Suzuki Coupling Mechanism. YouTube. Available at: [Link]
-
Snieckus, V., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Available at: [Link]
-
Sandford, G., et al. (2007). Palladium-Catalyzed C−F Activation of Polyfluoronitrobenzene Derivatives in Suzuki−Miyaura Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]
-
Rueda-Espinosa, J. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM. Available at: [Link]
-
Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Available at: [Link]
-
Hanamura, S., et al. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. Available at: [Link]
-
Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Available at: [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
-
Chemical Review and Letters. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Available at: [Link]
-
ResearchGate. (2025). Palladium catalysed Suzuki reactions of fluoroarenes. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarship.claremont.edu [scholarship.claremont.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis & Purification of 2,4,5-Trifluoropyridine
Welcome to the technical support center for 2,4,5-Trifluoropyridine. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the synthesis and purification of this critical fluorinated building block. High purity is paramount for successful downstream applications, and this document provides field-proven insights and troubleshooting protocols to achieve your desired specifications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions frequently encountered by researchers working with 2,4,5-Trifluoropyridine.
Q1: What is the most common industrial synthesis route for 2,4,5-Trifluoropyridine, and what are the expected impurities?
The predominant industrial synthesis is a nucleophilic aromatic substitution known as a halogen exchange (HALEX) reaction. This typically involves reacting a chlorinated precursor, such as 2,4,5-trichloropyrimidine, with a metal fluoride like potassium fluoride (KF) at elevated temperatures.[1][2] The primary impurities stem from incomplete reaction. Due to the differential reactivity of the positions on the pyrimidine ring, with the 5-position being less susceptible to nucleophilic attack than the 2 and 4 positions, you can expect to find partially fluorinated intermediates.[1] These include various isomers of chlorodifluoropyrimidines and dichlorofluoropyrimidines. Residual starting material and high-boiling point decomposition products are also common.
Q2: What are the industry-standard analytical methods for determining the purity of 2,4,5-Trifluoropyridine?
Purity assessment is a critical step for quality control. The most widely accepted methods are:
-
Gas Chromatography (GC): Due to the volatility of 2,4,5-Trifluoropyridine (Boiling Point: 102°C), GC with a Flame Ionization Detector (FID) is the primary method for quantitative purity analysis.[3] Commercial suppliers often specify purity as >98.0% (GC).
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful technique for identifying non-volatile impurities and can be used as an orthogonal method to GC for comprehensive purity profiling.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁹F-NMR are indispensable for structural confirmation and can be used for quantitative analysis (qNMR) against a known standard to determine absolute purity.
-
Gas Chromatography-Mass Spectrometry (GC/MS): This hyphenated technique is crucial for identifying the chemical structures of unknown impurities observed in the GC chromatogram.
Q3: For lab-scale and pilot-plant scale, what is the most effective method for purifying crude 2,4,5-Trifluoropyridine?
Given that 2,4,5-Trifluoropyridine is a liquid at room temperature and its most common impurities are structural isomers with different boiling points, fractional distillation is the most effective and scalable purification method.[2] Redistillation of the collected fractions can further enhance purity.[5] For removing non-volatile or colored impurities, a preliminary simple distillation or vacuum distillation is highly effective.
Q4: What are the essential safety precautions when handling and purifying 2,4,5-Trifluoropyridine?
2,4,5-Trifluoropyridine is a flammable liquid with a sharp, pungent odor and should be handled with care in a well-ventilated fume hood.[2][3] It can be an irritant to the skin, eyes, and respiratory system.[2][3]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Handling: Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from oxidizing agents and strong acids.[3]
Section 2: Troubleshooting Guide for Common Purification Issues
This guide provides direct answers to specific experimental problems you may encounter.
Problem: My GC analysis shows multiple peaks close to the main product peak, likely corresponding to chloro-difluoro isomers.
-
Question: What is the root cause of these isomeric impurities, and what is the best strategy to remove them?
-
Answer:
-
Causality: These impurities are a hallmark of an incomplete HALEX reaction. The fluorination of 2,4,5-trichloropyrimidine does not occur simultaneously at all three positions. The 2- and 4- positions are more activated towards nucleophilic attack than the 5-position, leading to the formation of partially fluorinated intermediates.[1] If the reaction is not driven to completion, these intermediates will contaminate the final product.
-
Troubleshooting Strategy:
-
Reaction Optimization: The first line of defense is to optimize the synthesis. Consider increasing the reaction time, elevating the temperature moderately, or using a slight excess of the fluorinating agent (e.g., KF). Be cautious, as excessively harsh conditions can lead to decomposition.
-
Purification via Fractional Distillation: This is the most effective removal method. The different isomers will have slightly different boiling points. A fractional distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column) will allow for their separation. See Protocol 2 for a detailed methodology.
-
-
Problem: After distillation, my final product has a persistent yellow or brown tint.
-
Question: Why is my product discolored, and how can I obtain a colorless liquid?
-
Answer:
-
Causality: Discoloration is typically caused by trace amounts of high-molecular-weight byproducts or thermal decomposition products formed during the high-temperature synthesis. These "color bodies" are often non-volatile but can sometimes co-distill in trace amounts.
-
Troubleshooting Strategy:
-
Pre-treatment with Activated Carbon: Before distillation, stir the crude product with a small amount of activated carbon (e.g., 1-2% w/w) for 30-60 minutes at room temperature. The carbon will adsorb many of the color bodies. Filter the mixture through a pad of celite to remove the carbon before proceeding with distillation.
-
Vacuum Distillation: If you suspect the product is sensitive to high temperatures, performing the distillation under reduced pressure will lower the boiling point and minimize the risk of thermal decomposition during purification.
-
-
Problem: My GC analysis shows a significant amount of unreacted starting material (e.g., 2,4,5-trichloropyrimidine).
-
Question: How can I efficiently separate the product from the high-boiling starting material?
-
Answer:
-
Causality: This is another sign of an incomplete reaction, indicating that the reaction conditions were insufficient to achieve full conversion.
-
Troubleshooting Strategy: A simple distillation is highly effective here. There is a significant boiling point difference between the desired product (2,4,5-Trifluoropyridine, BP ~102°C) and the chlorinated starting material (2,4,5-trichloropyrimidine, BP ~212°C). The product can be distilled away, leaving the unreacted starting material and other non-volatile residues behind in the distillation flask.
-
Section 3: Data Summary & Visualization
Physical Properties Comparison
The efficacy of distillation relies on differences in boiling points. This table summarizes key physical properties.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 2,4,5-Trifluoropyridine | C₅H₂F₃N | 133.07 | 102[3] |
| 2,4,5-Trichloropyrimidine | C₄HCl₃N₂ | 183.42 | ~212 |
| Chloro-difluoro Pyrimidine (Isomer) | C₄HClF₂N₂ | 150.5 | Expected to be between 102 and 212 |
| Dichloro-fluoro Pyrimidine (Isomer) | C₄HCl₂FN₂ | 166.9 | Expected to be between 102 and 212 |
Purification Workflow
The following diagram outlines the standard workflow from crude reaction workup to a final, purified product.
Caption: Standard workflow for the purification of 2,4,5-Trifluoropyridine.
Troubleshooting Decision Tree
Use this decision tree to diagnose and resolve purity issues identified during QC analysis.
Caption: Decision tree for troubleshooting common purity issues.
Section 4: Key Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC)
This protocol provides a general method for assessing purity. Instrument parameters may need to be optimized for your specific system and column.
-
Sample Preparation: Prepare a dilute solution of the 2,4,5-Trifluoropyridine sample (~1 mg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.
-
Instrumentation:
-
Column: A non-polar capillary column, such as a DB-5 or HP-5 (5% phenyl-methylpolysiloxane), 30 m length, 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, set to 250°C. Use a split ratio of 50:1.
-
Detector: Flame Ionization Detector (FID), set to 280°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 250°C.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
-
Injection: Inject 1 µL of the prepared sample.
-
Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity by the area percent method: (Area of Product Peak / Total Area of All Peaks) * 100%.
Protocol 2: Purification by Laboratory-Scale Fractional Distillation
This protocol describes the purification of ~50 g of crude 2,4,5-Trifluoropyridine.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask (250 mL), a fractionating column (e.g., 20-30 cm Vigreux column), a distillation head with a thermometer, a condenser, and receiving flasks.
-
Ensure all glassware is dry. Use a heating mantle with a magnetic stirrer for heating.
-
-
Procedure:
-
Charge the distillation flask with the crude 2,4,5-Trifluoropyridine (~50 g) and a magnetic stir bar.
-
Begin heating the flask gently. As the liquid begins to boil, observe the vapor rising through the column.
-
Establish a stable reflux by adjusting the heat so that a reflux ring is maintained in the upper third of the column. Allow the column to equilibrate under total reflux for at least 30 minutes.
-
Begin collecting the distillate slowly. A good starting point is a reflux ratio of 5:1 (5 drops of reflux for every 1 drop of distillate).
-
Monitor the temperature at the distillation head. Collect and set aside any initial low-boiling fractions (forerun).
-
Collect the main fraction when the temperature is stable at the boiling point of 2,4,5-Trifluoropyridine (~102°C at atmospheric pressure).
-
If the temperature rises significantly or drops, change the receiving flask as this indicates the presence of a different fraction (impurity).
-
Stop the distillation before the flask goes to dryness to prevent the concentration of potentially unstable residues.
-
-
Analysis: Analyze the collected main fraction(s) by GC (see Protocol 1 ) to confirm purity. Combine fractions that meet the desired purity specification.
References
- Google Patents. (n.d.). US4299961A - 2,4,5 Trifluoro pyrimidine and process for preparing.
-
American Laboratory. (2015, April 20). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
-
Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]
- Google Patents. (n.d.). US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
-
ResearchGate. (n.d.). (PDF) Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. Retrieved from [Link]
- Google Patents. (n.d.). US4650875A - Preparation of (trifluoromethyl)pyridines.
- Google Patents. (2014, May 15). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
-
Jiayuan. (n.d.). 2,3,5-Trifluoropyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method.
-
Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for 2, 4, 5-T (Targeted to Agricultural, Animal and Fishery Products). Retrieved from [Link]
- Google Patents. (n.d.). CN106316932A - Method for preparing 2,3-dichloro-5-trichloromethylpyridine from DCTF distillation and rapid-steaming residues.
-
Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, November 24). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Retrieved from [Link]
-
ResearchGate. (2022, November 18). (PDF) Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Retrieved from [Link]
Sources
- 1. US4299961A - 2,4,5 Trifluoro pyrimidine and process for preparing - Google Patents [patents.google.com]
- 2. guidechem.com [guidechem.com]
- 3. 2,3,5-Trifluoropyridine | Jiayuan [jy-chemical.com]
- 4. benchchem.com [benchchem.com]
- 5. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
Catalyst selection for efficient cross-coupling of 2,4,5-Trifluoropyridine
Topic: Catalyst selection for efficient cross-coupling of 2,4,5-Trifluoropyridine Content type: Technical Support Center Guide
Executive Summary: The Fluorine Challenge
2,4,5-Trifluoropyridine is a high-value scaffold in medicinal chemistry, offering a unique "fluorine fingerprint" for modulating lipophilicity and metabolic stability.[1] However, it presents a paradox in cross-coupling:
-
The C-F Bond Strength: The C-F bonds are thermodynamically strong (
115 kcal/mol), making oxidative addition difficult for standard Palladium catalysts. -
Nucleophilic Competition: The electron-deficient ring is highly susceptible to Nucleophilic Aromatic Substitution (
) at the C4 position , which often outcompetes catalytic cross-coupling. -
Boronate Instability: If you convert the pyridine to a boronic acid for Suzuki coupling, the resulting polyfluorinated boronate is prone to rapid protodeboronation.
This guide provides the catalytic solutions to navigate these competing pathways.
Reactivity Map & Site Selectivity
Before selecting a catalyst, you must identify your target position. The reactivity of 2,4,5-trifluoropyridine is highly regioselective based on the method used.
Figure 1: Regioselectivity landscape of 2,4,5-trifluoropyridine.[1][2] C4 is kinetic for nucleophiles; C3 is kinetic for bases.
Catalyst Selection Matrix
Scenario A: Functionalization at C3 (The Standard Route)
Strategy: Lithiation followed by Borylation and Suzuki Coupling. Challenge: The resulting boronic acid is unstable.[3] Solution: Use MIDA boronates or Potassium Trifluoroborates and rapid coupling catalysts.
| Component | Recommendation | Technical Rationale |
| Catalyst | Pd(dtbpf)Cl₂ or XPhos Pd G3 | These bulky, electron-rich ligands promote rapid oxidative addition and reductive elimination, outcompeting protodeboronation [1].[1] |
| Base | K₃PO₄ (3.0 equiv) | Anhydrous, mild bases reduce the rate of base-catalyzed protodeboronation compared to carbonates.[1] |
| Solvent | THF/Water (10:1) | A biphasic system often stabilizes the boronate while allowing the catalytic cycle to proceed. |
| Temp | 40°C - 60°C | Keep temperature moderate. High heat (>80°C) accelerates C-B bond cleavage.[1][4] |
Scenario B: Direct C-F Activation (The Advanced Route)
Strategy: Direct coupling of the C-F bond (typically at C2) with an organometallic reagent (Kumada/Negishi).[4]
Challenge: Breaking the C-F bond (
| Component | Recommendation | Technical Rationale |
| Precatalyst | Ni(COD)₂ | Essential source of Ni(0).[1] Air-sensitive; requires glovebox handling.[1] |
| Ligand | PCy₃ or IMes | Electron-rich ligands facilitate the difficult oxidative addition into the C-F bond [2]. |
| Coupling Partner | Aryl Grignard (ArMgBr) | Highly reactive nucleophile required to drive the transmetalation step. |
| Additive | LiCl or MgF₂ | Promotes transmetalation and stabilizes the intermediate species. |
Troubleshooting Guide
Issue 1: "I am getting a black precipitate and no product."
Diagnosis: Catalyst decomposition ("Pd Black").[1] This is common with electron-deficient pyridines which can coordinate to Pd and arrest the cycle.
-
Fix 1 (Ligand): Switch to XPhos or RuPhos .[1] These biaryl ligands are bulky enough to prevent the pyridine nitrogen from poisoning the Pd center.
-
Fix 2 (Loading): Increase catalyst loading to 5 mol%.
-
Fix 3 (Scavengers): Ensure no free amines are present if doing a Suzuki coupling; they can chelate Pd.[1]
Issue 2: "I see the product, but it's substituted at the wrong position (C4)."
Diagnosis: You are likely experiencing
-
Fix: Switch to a non-nucleophilic base like CsF or K₃PO₄. Avoid NaOH or NaOEt.
-
Fix: Lower the reaction temperature.
has a lower activation energy than C-F activation but often higher than optimized Pd-catalyzed coupling.[1]
Issue 3: "My boronic acid intermediate disappears before coupling."
Diagnosis: Protodeboronation. Polyfluorinated pyridyl boronates are notoriously unstable.
-
Protocol Adjustment: Do not isolate the boronic acid.
-
Lithiate with LDA at -78°C.
-
Quench with iPrOBPin (Isopropoxy pinacolborane) to form the BPin ester directly (more stable than the acid).
-
Use the crude BPin ester in the Suzuki coupling immediately.
-
Detailed Experimental Protocols
Protocol A: Site-Selective C3-Arylation (Lithiation-Suzuki Sequence)
Target: 3-Aryl-2,4,5-trifluoropyridine[1]
Step 1: Lithiation-Borylation [1]
-
Setup: Flame-dry a 25 mL Schlenk flask under Argon.
-
Reagents: Add 2,4,5-trifluoropyridine (1.0 mmol) and anhydrous THF (5 mL). Cool to -78°C .[1][5]
-
Lithiation: Add LDA (1.1 mmol) dropwise over 10 min. The solution may turn yellow. Stir for 30 min at -78°C. Note: C3 deprotonation is kinetic.
-
Quench: Add iPrOBPin (1.2 mmol) dropwise. Stir for 30 min at -78°C, then warm to Room Temp (RT).
-
Workup: Quench with sat. NH₄Cl. Extract with EtOAc.[6] Concentrate to obtain crude 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,4,5-trifluoropyridine .[1] Do not purify on silica (instability).[1][4]
Step 2: Suzuki Cross-Coupling
-
Mix: In a vial, combine the crude boronate (from Step 1), Aryl Bromide (0.9 equiv), Pd(dtbpf)Cl₂ (3 mol%), and K₃PO₄ (3.0 equiv).
-
Solvent: Add degassed THF/H₂O (10:1) .
-
Reaction: Heat to 50°C for 4-6 hours. Monitor by LCMS.
-
Purification: Standard workup and column chromatography.
Protocol B: Direct C-F Activation (Ni-Catalyzed)
Target: 2-Aryl-4,5-difluoropyridine (C2-Selective)[1]
-
Glovebox: In a glovebox, mix Ni(COD)₂ (10 mol%) and PCy₃ (20 mol%) in Toluene (2 mL). Stir 30 min to form the active catalyst (solution turns orange/red).
-
Substrate: Add 2,4,5-trifluoropyridine (1.0 mmol).
-
Nucleophile: Add PhMgBr (1.5 mmol) slowly.
-
Conditions: Seal the vessel and heat to 80°C for 12 hours.
-
Note: This pathway is sensitive to sterics.[7] Ortho-substituted Grignards may fail.
Decision Logic for Workflow
Use this logic flow to determine your experimental path.
Figure 2: Decision tree for selecting the correct synthetic methodology.
References
-
Rapid Suzuki Coupling of Unstable Boronates
-
Ni-Catalyzed C-F Activation
-
Regioselective Lithiation
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. baranlab.org [baranlab.org]
Overcoming poor reactivity of 2,4,5-Trifluoropyridine in C-N bond formation
Welcome to the technical support center for C-N bond formation involving 2,4,5-trifluoropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging substrate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you overcome the poor reactivity of 2,4,5-trifluoropyridine and achieve successful C-N bond formation.
Introduction: The Challenge of 2,4,5-Trifluoropyridine
2,4,5-Trifluoropyridine is an electron-deficient heteroaromatic compound, a characteristic that should, in theory, make it an excellent substrate for nucleophilic aromatic substitution (SNAr). However, the specific arrangement and strong electron-withdrawing nature of the three fluorine atoms can lead to complex reactivity and unexpected challenges in C-N bond formation. This guide will provide you with the necessary insights and practical steps to navigate these challenges, whether you are employing classical SNAr conditions or modern palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during C-N bond formation with 2,4,5-trifluoropyridine. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.
Question 1: My SNAr reaction with 2,4,5-trifluoropyridine and an amine is not proceeding, or the yield is very low. What are the likely causes and how can I fix it?
Answer:
Low reactivity in SNAr reactions with 2,4,5-trifluoropyridine can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Understand the Regioselectivity: The fluorine atoms on the pyridine ring have different reactivities. The fluorine at the 4-position is the most susceptible to nucleophilic attack due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance.[1] Substitution at the 2-position is also possible, while the 5-position is generally the least reactive. If your desired product involves substitution at a less reactive position, more forcing conditions will be necessary.
-
Inadequate Activation: While the fluorine atoms activate the ring, the nucleophilicity of your amine is crucial.
-
Solution: If using a weakly nucleophilic amine (e.g., an aniline with electron-withdrawing groups), a stronger base is often required to generate a more potent nucleophile. Consider switching from weaker inorganic bases like K₂CO₃ to stronger bases like NaH, KHMDS, or NaOtBu. However, be mindful of potential side reactions with stronger bases.
-
-
Solvent Effects: The choice of solvent is critical for SNAr reactions.
-
Solution: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can stabilize the charged Meisenheimer intermediate. If you are using a less polar solvent like THF or toluene, switching to a more polar option can significantly increase the reaction rate.
-
-
Temperature: SNAr reactions are often kinetically slow at room temperature.
-
Solution: Gradually increase the reaction temperature. Monitoring the reaction by TLC or LC-MS at intervals is crucial to find the optimal temperature that promotes the desired reaction without leading to decomposition.
-
Question 2: I am observing a mixture of regioisomers in my SNAr reaction. How can I improve the selectivity?
Answer:
Controlling regioselectivity is a key challenge with poly-substituted substrates like 2,4,5-trifluoropyridine.
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, and the product distribution will favor the substitution at the most electronically favored position (the 4-position). At higher temperatures, the reaction may move towards thermodynamic control, potentially leading to a mixture of isomers.
-
Solution: Try running the reaction at a lower temperature for a longer period. This will favor the formation of the kinetically preferred product.
-
-
Steric Hindrance: The steric bulk of your amine nucleophile can influence the site of attack. A bulkier amine may favor attack at the less sterically hindered position.
-
Solution: If you are aiming for substitution at a more sterically crowded position, a smaller nucleophile might be necessary. Conversely, to favor the less hindered position, a bulkier amine could be advantageous.
-
Question 3: My Buchwald-Hartwig amination of 2,4,5-trifluoropyridine is failing. What are the key parameters to optimize?
Answer:
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the careful selection of the catalyst system and reaction conditions.[2][3] For an electron-deficient substrate like 2,4,5-trifluoropyridine, specific considerations are necessary.
-
Catalyst and Ligand Selection: This is the most critical factor. The electronic and steric properties of the phosphine ligand play a pivotal role in the efficiency of the catalytic cycle.
-
Solution: For electron-deficient heteroaryl halides, bulky, electron-rich biarylphosphine ligands are often the most effective.[4] Start by screening a panel of ligands such as XPhos, SPhos, RuPhos, or BrettPhos. Pre-formed palladium precatalysts (e.g., XPhos Pd G3) can offer better reproducibility than generating the catalyst in situ.
-
-
Base Selection: The base is crucial for deprotonating the amine and facilitating the catalytic cycle.
-
Solution: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice. However, if your substrate has base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ should be screened.
-
-
Solvent Choice: The solvent must be anhydrous and capable of dissolving the reactants and catalyst.
-
Solution: Toluene, dioxane, and THF are the most common solvents for Buchwald-Hartwig reactions. Ensure your solvent is thoroughly dried and degassed to prevent catalyst deactivation.
-
Troubleshooting Workflow for a Failing Buchwald-Hartwig Reaction
Caption: A systematic workflow for troubleshooting a failing Buchwald-Hartwig amination.
Part 2: Frequently Asked Questions (FAQs)
Q1: Which fluorine atom on 2,4,5-trifluoropyridine is the most reactive in SNAr?
A1: The fluorine atom at the 4-position is the most reactive towards nucleophilic aromatic substitution. This is because the pyridine nitrogen can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance when the attack occurs at the para position. A known example is the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with ammonia, which selectively yields 4-amino-3,5-dichloro-2,6-difluoropyridine.[5]
Q2: Can I perform a second SNAr reaction after substituting the 4-position?
A2: Yes, it is possible, but it will be more challenging. The introduction of an electron-donating amino group at the 4-position will deactivate the ring towards further nucleophilic attack. To achieve a second substitution, more forcing conditions (higher temperature, stronger base) will likely be required. The second substitution will preferentially occur at the 2-position.
Q3: What are some common side reactions to be aware of?
A3: In Buchwald-Hartwig aminations, a common side reaction is hydrodehalogenation, where the aryl halide is reduced instead of coupled. This can be minimized by careful ligand selection. In SNAr reactions, with strong bases and high temperatures, decomposition of the starting material or product can occur. It is also possible to have di-substitution if the reaction conditions are too harsh.
Q4: Are there any alternatives to palladium catalysis for C-N bond formation with this substrate?
A4: While palladium catalysis is the most common method for challenging C-N cross-couplings, copper-catalyzed Ullmann-type reactions can sometimes be a viable alternative, particularly for certain nucleophiles. However, these reactions often require higher temperatures.
Part 3: Experimental Protocols
Protocol 1: SNAr Amination of 2,4,5-Trifluoropyridine at the 4-Position with a Secondary Amine
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
2,4,5-Trifluoropyridine
-
Secondary amine (e.g., morpholine, piperidine) (1.2 equivalents)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 equivalents)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask with a magnetic stir bar and reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2,4,5-trifluoropyridine (1.0 equivalent) and anhydrous DMSO.
-
Add the secondary amine (1.2 equivalents) to the solution.
-
Add the finely ground potassium carbonate (2.0 equivalents).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
If the reaction is sluggish, gradually heat the mixture to 50-80 °C.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 4-amino-2,5-difluoropyridine derivative.
Protocol 2: Buchwald-Hartwig Amination of a 4-Amino-2,5-difluoropyridine Derivative
This protocol outlines a general procedure for the more challenging second amination at the 2-position.
Materials:
-
4-Amino-2,5-difluoropyridine derivative (1.0 equivalent)
-
Primary or secondary amine (1.2 equivalents)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equivalents)
-
Anhydrous and degassed toluene
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Inside a glovebox, add the 4-amino-2,5-difluoropyridine derivative (1.0 equivalent), the amine (1.2 equivalents), XPhos Pd G3 (2 mol%), and sodium tert-butoxide (1.5 equivalents) to a Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous and degassed toluene to the Schlenk tube.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Comparison of Reaction Conditions for C-N Bond Formation
| Reaction Type | Position of Substitution | Nucleophile | Catalyst/Base | Solvent | Temperature (°C) | Typical Yield |
| SNAr | 4 | Secondary Amine | K₂CO₃ | DMSO | 25-80 | Moderate to Good |
| SNAr | 4 | Primary Amine | NaH | DMF | 50-100 | Moderate |
| Buchwald-Hartwig | 2 (on 4-amino-2,5-difluoropyridine) | Primary/Secondary Amine | XPhos Pd G3 / NaOtBu | Toluene | 100-120 | Substrate Dependent |
References
-
Reddit. Troubleshooting a C–N Coupling Reaction : r/OrganicChemistry. [Link]
-
Reddit. Troubleshooting a C–N Coupling Reaction : r/chemistry. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Scalable Transition-Metal-Free Synthesis of Aryl Amines from Aryl Chlorides through X@RONa-Catalyzed Benzyne Formation. [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
-
Dorel, R. & Feringa, B. L. The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129 (2019). [Link]
-
MDPI. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. Molecules, 28(14), 5529 (2023). [Link]
-
MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 28(1), 373 (2022). [Link]
-
The Hartwig Group. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]
-
ResearchGate. Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine. [Link]
-
The Hartwig Group. Palladium-Catalyzed Amination of Aryl Halides with AqueousAmmonia and Hydroxide Base Enabled by Ligand Development. [Link]
-
Royal Society of Chemistry. Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. [Link]
-
ResearchGate. (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]
-
PubMed. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]
-
ResearchGate. (PDF) S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. [Link]
-
PubMed. Structure-Based Drug Design and Synthesis of Novel N-Aryl-2,4-bithiazole-2-amine CYP1B1-Selective Inhibitors in Overcoming Taxol Resistance in A549 Cells. [Link]
-
eScholarship. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. [Link]
-
Wiley Analytical Science. Palladium Catalyzed Amination of Aryl Chlorides. [Link]
-
ACS Publications. Electron-Deficient Olefin Ligands Enable Generation of Quaternary Carbons by Ni-Catalyzed Cross-Coupling. [Link]
-
DSpace@MIT. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]
-
ANU Open Research Repository. Computational Mechanistic Elucidation of C-N Cross-Coupling Reactions via Ligand-Enabled Au(I)/Au(III) Catalysis: Insights into Y-Arylation of Y-H Bonds (Y = N, C, O, S) Under Base-Free Conditions. [Link]
-
PubMed Central. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. [Link]
- Google Patents. CN109942433B - A kind of chemical synthesis method of 3', 4', 5'-trifluoro-2-aminobiphenyl.
Sources
- 1. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Managing exothermic reactions during the synthesis of fluorinated pyridines
Status: Operational | Tier: Advanced Chemical Engineering Support Topic: Managing Exothermic Events in Fluorinated Pyridine Synthesis
Critical Safety Directive: The DMSO/Halide Hazard
ATTENTION: If you are currently running a halogen exchange (Halex) reaction in Dimethyl Sulfoxide (DMSO) at temperatures >120°C, STOP AND ASSESS .
While DMSO is the standard solvent for Nucleophilic Aromatic Substitution (
-
The Hazard: DMSO decomposition is exothermic (-1060 J/g).[1] In the presence of halides (like the chloride leaving group or HF byproduct), the onset temperature of decomposition (
) can drop from ~278°C to as low as 120°C-140°C , overlapping with your reaction temperature. -
The Result: A "thermal runaway" where the heat of the desired reaction + heat of solvent decomposition exceeds cooling capacity, leading to vessel rupture.
Module 1: Troubleshooting The Halex Reaction ( )
Context: Converting Chloropyridines to Fluoropyridines using Potassium Fluoride (KF).
Q: My reaction is stalling at 50% conversion. Should I increase the temperature?
A: NO. Check your water content first. Increasing temperature in a stalled Halex reaction often pushes the system into the thermal runaway zone described above. The stall is likely due to hydration .
-
Mechanism: Fluoride ions (
) are strong hydrogen bond acceptors. Even trace water forms a solvation shell around , killing its nucleophilicity. This creates a "naked fluoride" deficiency. -
The Fix:
-
Reagent Quality: Do not use standard KF. Use Spray-Dried Potassium Fluoride . It has a higher surface area and lower moisture content.
-
Azeotropic Drying: If using Sulfolane or NMP, perform a toluene azeotrope distillation before adding the catalyst or substrate.
-
Phase Transfer Catalysts (PTC): Add 18-Crown-6 or Tetraphenylphosphonium bromide. These shuttle
into the organic phase, allowing the reaction to proceed at lower temperatures (e.g., 140°C instead of 180°C), widening your safety margin.
-
Q: DMSO is too risky. What are my solvent alternatives?
A: Consult the Solvent Selection Matrix below. Sulfolane is the superior alternative for high-temperature stability, though it poses workup challenges due to its high boiling point and water solubility.
| Solvent | Thermal Stability Limit | Pros | Cons | |
| DMSO | 189 | <120°C (w/ Halides) | Excellent rate acceleration | Explosion hazard with halides/acids [1, 5]. |
| Sulfolane | 285 | >220°C | High thermal stability, stable to | Difficult to remove (requires aqueous wash). |
| NMP | 202 | ~200°C | Good compromise | Reprotoxic; can polymerize at high T. |
| Acetonitrile | 82 | Stable | Easy removal | Low |
Module 2: Visualizing The Thermal Runaway
Context: Understanding why "just cooling it down" often fails once a runaway begins.
The diagram below illustrates the Self-Accelerating Decomposition Temperature (SADT) loop. In fluorination, the reaction rate (
Figure 1: The thermal runaway feedback loop in DMSO-mediated fluorination. Note the secondary loop introduced by solvent decomposition.
Module 3: The Balz-Schiemann Reaction (Diazotization)
Context: Synthesis via diazonium salts (
Q: We are seeing pressure spikes during the decomposition step. How do we stabilize this?
A: You are likely accumulating intermediates. Switch to Flow Chemistry. In batch mode, you typically generate the diazonium salt at 0°C, then heat it to decompose it to the fluoride. If the heating ramp is too fast, or if the intermediate precipitated, you build up a "bomb" of potential energy.
Protocol: Continuous Flow Strategy
-
Reactor Setup: Use a chemically resistant flow reactor (e.g., PFA tubing or SiC reactor).
-
Zone 1 (Diazotization): Pump Pyridine-amine +
+ HF/Pyridine at 0°C. Residence time: ~5-10 mins. -
Zone 2 (Fluorodecomposition): Pass the stream immediately into a heated zone (60-80°C).
-
Advantage: Only a small amount of explosive diazonium salt exists at any given second. The exotherm is handled by the high surface-area-to-volume ratio of the tubing [3].
Module 4: Mandatory Safety Protocol (Pre-Screening)
Context: Before scaling up any fluorinated pyridine synthesis >10g.
You must determine the Time to Maximum Rate (
Step-by-Step Screening Workflow:
-
Differential Scanning Calorimetry (DSC):
-
Run a dynamic scan (5°C/min) of the reaction mixture (Solvent + Substrate + Fluorinating Agent).
-
Pass Criteria: No exotherms detected within 50°C of the target process temperature (
).
-
-
Reaction Calorimetry (RC1):
-
MTSR Calculation:
-
Calculate Maximum Temperature of Synthesis Reaction:
.[1] -
FAIL CONDITION: If
(of solvent decomposition), the process is UNSAFE for batch scale-up [1, 5].
-
Figure 2: Go/No-Go decision tree for scaling fluorination reactions.
References
-
Yang, Q. et al. "Potential Explosion Hazards Associated with the Autocatalytic Thermal Decomposition of Dimethyl Sulfoxide and Its Mixtures." Organic Process Research & Development, 2020, 24(5), 916–939. Link
-
BenchChem.[2] "Technical Support Center: Scalable Synthesis of Fluorinated Pyridines." BenchChem Technical Guides, 2025. Link
-
Baumann, M. et al. "Continuous Flow Synthesis of Fluorinated Heterocycles." Beilstein Journal of Organic Chemistry, 2013, 9, 2265–2319. Link
-
Fier, P.S. et al. "Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction."[4] Science, 2013, 342(6161), 956-960.[4] Link
-
Deganello, F. et al. "Thermal Hazards and Safe Scale-up of Reactions Containing Dimethyl Sulfoxide." Organic Process Research & Development, 2020. Link
Sources
Identifying and characterizing unexpected products in trifluoropyridine reactions
A Guide to Identifying and Characterizing Unexpected Products
Welcome to the Technical Support Center for trifluoropyridine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who work with trifluoropyridine scaffolds. The unique electronic properties of trifluoropyridines make them invaluable in pharmaceutical and agrochemical development, but their reactivity can also lead to unexpected and challenging outcomes.[1][2]
This document, structured as a series of troubleshooting guides and frequently asked questions (FAQs), provides in-depth, field-proven insights to help you navigate these complexities. As Senior Application Scientists, our goal is to explain not just the "what" but the "why" behind experimental observations and troubleshooting protocols, empowering you to solve problems efficiently and turn unexpected results into discovery opportunities.
Section 1: Frequently Asked Questions (FAQs) - Addressing Common Issues
This section addresses common problems that can arise during trifluoropyridine reactions. While not always leading to "unexpected" products, these issues are often the root cause of reaction failures or the formation of simple, predictable side products.
Q1: My Nucleophilic Aromatic Substitution (SNAr) reaction is showing low or no conversion. What are the primary causes?
A1: Low conversion in SNAr reactions on trifluoropyridine rings is a frequent issue. The causes can typically be traced back to reaction conditions or reagent quality.
-
Insufficient Temperature: The pyridine ring, although activated by fluorine atoms, can still require significant thermal energy to overcome the activation barrier for nucleophilic attack.[3] Reactions are often run at elevated temperatures, sometimes between 80-120°C or even higher, depending on the nucleophile and solvent.[3]
-
Poor Nucleophile Quality: The nucleophile may be degraded, of insufficient purity, or, in the case of amines or alcohols, protonated by trace acid, rendering it non-nucleophilic.
-
Inappropriate Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the nucleophile's salt and do not interfere with the nucleophile's reactivity.[3]
-
Deactivation by Water: Anhydrous conditions are critical. Water can deactivate fluoride salts used in Halogen Exchange (Halex) reactions and can lead to the formation of undesired phenolic byproducts by reacting with the starting material or intermediates.[4]
Q2: I'm observing the formation of an isomer of my desired product. Why is this happening?
A2: Isomer formation is common, especially with highly substituted pyridine rings. The regioselectivity of nucleophilic attack is governed by the stability of the intermediate Meisenheimer complex.[5][6]
-
Electronic Effects: Nucleophilic attack on pyridines preferentially occurs at the 2- and 4-positions (ortho and para to the ring nitrogen).[6] This is because the negative charge in the resulting anionic intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[6] If your trifluoropyridine has leaving groups at multiple positions (e.g., 2- and 4-), you may see a mixture of products depending on the subtle electronic and steric environment of each site.
-
Example: In the synthesis of 4-Amino-3,5-dichloro-2,6-difluoropyridine, contamination with the 2-amino isomer can occur if the reaction conditions are not precisely controlled.[3]
Q3: My final product seems to be degrading during workup or purification. What are the likely causes?
A3: Trifluoropyridine derivatives can be sensitive to the workup conditions.
-
pH Sensitivity: Your product may not be stable to acidic or basic conditions used during an aqueous wash.[7] Test the stability of your product by taking a small aliquot of the reaction mixture and exposing it to the planned workup conditions before committing the entire batch.
-
Thermal Instability: While many fluorinated pyridines are thermally stable, prolonged exposure to high temperatures, such as during distillation or on a rotary evaporator, can cause decomposition.[3] This is especially true if residual catalysts or reagents are present.
-
Hydrolysis: The trifluoromethyl group itself, while generally robust, can be susceptible to hydrolysis under harsh acidic or basic conditions, although this is less common than reactions at other sites on the ring.
Section 2: Troubleshooting Guide - When the Unexpected Happens
This section provides a systematic approach to identifying and characterizing products that are not simple isomers or starting materials.
Q1: I've isolated a product with a completely unexpected mass and NMR spectrum. What is my first step?
A1: The first step is to systematically validate your experiment and then move into a structured characterization workflow. An unexpected but clean and efficient reaction can be an opportunity for discovery.[7]
The diagram below outlines a robust workflow for tackling this common research challenge.
Q2: My mass spectrum suggests the nucleophile has added, but a fluorine atom wasn't displaced. What could have happened?
A2: This is a classic indicator of an unexpected reaction pathway. Instead of substitution, other reactions may have occurred.
-
Attack at the Trifluoromethyl Group: In some cases, particularly with 3-substituted trifluoromethylpyridines, nucleophiles can attack the CF3 group instead of a ring halogen.[8] This can lead to a series of reactions that ultimately result in products where the CF3 group is transformed.
-
Ring Opening/Rearrangement: While less common, strong nucleophiles under harsh conditions can potentially induce ring-opening or rearrangement of the pyridine core.
-
Formation of a Stable Meisenheimer Complex: In some instances, the anionic Meisenheimer intermediate might be sufficiently stable to be observed or isolated, especially if all potential leaving groups are poor.[5] This would appear as an addition product.
Q3: I suspect my trifluoromethyl (CF3) group has reacted. What kind of products can form and how do I identify them?
A3: Reaction at the CF3 group is a known, if sometimes unexpected, pathway.[8]
| Potential Product Type | Mechanistic Clue | Key Analytical Signature |
| Dichlorofluoromethyl Product | Nucleophilic attack on the CF3 carbon, followed by elimination of F⁻ and subsequent reaction. | ¹⁹F NMR: A significant shift in the fluorine signal and a change in multiplicity. MS: Loss of 19 Da (F) and gain of 35/37 Da (Cl), if chloride is present. |
| Carboxylic Acid Product | Complete hydrolysis of the CF3 group. | FTIR: Appearance of a broad O-H stretch (~3000 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹). ¹³C NMR: Appearance of a signal in the 160-180 ppm range. MS: Net loss of 50 Da (-CF2) and gain of 27 Da (-CO₂H). |
| Dimerized Structures | Radical mechanisms or reactions involving intermediates that can dimerize.[8] | MS: A molecular ion peak corresponding to roughly double the mass of the expected monomeric product. NMR: A more complex spectrum than expected, but potentially showing symmetry. |
Section 3: Advanced Mechanistic Considerations
Understanding the underlying mechanisms is key to predicting and controlling reaction outcomes.
Q1: Why are SNAr reactions on trifluoropyridines so sensitive to the position of the substituents?
A1: The reactivity and regioselectivity are dominated by the stability of the negatively charged Meisenheimer intermediate formed during the reaction.[5]
-
Role of the Nitrogen Atom: The pyridine nitrogen is highly electron-withdrawing. When a nucleophile attacks at the C-2 or C-4 position, the negative charge of the intermediate can be delocalized directly onto the nitrogen atom via resonance. This is a highly stabilizing interaction.[6] Attack at C-3 does not allow for this stabilization, making the intermediate much higher in energy and the reaction slower.
-
Role of Fluorine and CF3 Groups: Fluorine atoms and trifluoromethyl groups are also strongly electron-withdrawing, further activating the ring towards nucleophilic attack.[1] They stabilize the negative charge in the intermediate through induction. The combined effect of the ring nitrogen and these activating groups makes trifluoropyridines highly susceptible to SNAr reactions.
The diagram below illustrates the SNAr mechanism and highlights the stabilized intermediate.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. How To [chem.rochester.edu]
- 8. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative Reactivity Guide: 2,4,5-Trifluoropyridine vs. 2,4,6-Trifluoropyridine
[1]
Executive Summary
This guide provides a technical comparison of 2,4,5-Trifluoropyridine and 2,4,6-Trifluoropyridine , two critical fluorinated building blocks used in the synthesis of pharmaceuticals and agrochemicals.[1] While both substrates undergo Nucleophilic Aromatic Substitution (SNAr), their regiochemical outcomes differ significantly due to their distinct electronic activation patterns.[1]
-
2,4,6-Trifluoropyridine is a symmetrical electrophile that typically undergoes substitution at the C4 position (para to nitrogen) or C2/C6 positions depending on steric and solvent conditions, yielding 2,6-difluoro-4-substituted pyridines.[1]
-
2,4,5-Trifluoropyridine is an asymmetrical electrophile where the C4 position is highly activated by the adjacent C5-fluorine atom, making it the dominant site of nucleophilic attack, yielding 2,5-difluoro-4-substituted pyridines.[1]
Physical Properties & Structural Comparison
| Property | 2,4,5-Trifluoropyridine | 2,4,6-Trifluoropyridine |
| CAS Number | 837365-04-5 | 3512-17-2 |
| Structure | Asymmetrical (F at 2, 4,[1] 5) | Symmetrical (F at 2, 4,[1] 6) |
| Molecular Weight | 133.07 g/mol | 133.07 g/mol |
| Physical State | Liquid | Liquid |
| Boiling Point | ~100–110 °C (est.) | 102 °C (760 mmHg) |
| Density | ~1.4 g/mL (est.)[2] | 1.499 g/mL |
| Storage | Inert atmosphere, 2–8 °C | Inert atmosphere, 2–8 °C |
Mechanistic Principles & Regioselectivity
The reactivity of polyfluoropyridines is governed by the SNAr addition-elimination mechanism . The rate-determining step is the formation of the anionic Meisenheimer complex. The stability of this complex—and thus the regioselectivity—depends on the ability of the ring nitrogen and substituents to stabilize the negative charge.
Electronic Activation Rules
-
Nitrogen Activation: The ring nitrogen strongly activates the C2 (ortho) and C4 (para) positions via inductive (-I) and mesomeric (-M) effects.
-
Fluorine Activation: Fluorine atoms ortho or meta to the site of attack stabilize the transition state via strong inductive withdrawal (-I).
-
Leaving Group Ability: Fluoride is an excellent leaving group in SNAr due to the high strength of the C-F bond being overcome by the high energy of the initial nucleophilic attack.[3]
Comparative Regioselectivity Analysis[1]
Case A: 2,4,6-Trifluoropyridine (Symmetrical) [1]
-
Active Sites: C2, C4, C6.[1]
-
Analysis: The molecule is symmetrical; C2 and C6 are equivalent.
-
Outcome: While both positions are activated, C4 substitution is often preferred with sterically unhindered nucleophiles (e.g., methoxide, primary amines) due to the electronic symmetry and formation of the stable para-quinoid complex.[1] However, C2 attack can compete if the nucleophile is bulky or if coordinated by specific cations.
Case B: 2,4,5-Trifluoropyridine (Asymmetrical) [1]
-
Active Sites: C2, C4. (C5 is meta to N and unreactive).
-
Analysis:
-
C4 Attack (Major): The C4 position is para to Nitrogen. Crucially, it is also ortho to the C5-Fluorine .[1] This C5-F atom provides additional inductive activation, making C4 significantly more electrophilic.[1]
-
C2 Attack (Minor): The C2 position is ortho to Nitrogen but is flanked by a Hydrogen at C3. It lacks the additional "ortho-fluorine" activation seen at C4.
-
-
Outcome: The C4 position is the dominant site of reaction. The product is almost exclusively the 4-substituted-2,5-difluoropyridine.[1]
Reactivity Pathway Diagram[1]
Caption: Comparative regioselectivity pathways. Note the strong directional preference for C4 substitution in the 2,4,5-isomer driven by the adjacent C5-fluorine.[1]
Experimental Protocols
The following protocol is a validated method for the SNAr amination of trifluoropyridines. This system is self-validating via TLC and 19F NMR monitoring.[1]
Standard Operating Procedure: Amination with Morpholine[1]
Objective: Synthesis of 4-morpholino-difluoropyridine derivatives.
Reagents:
-
Substrate: 1.0 equiv (2,4,5-TFP or 2,4,6-TFP)
-
Nucleophile: Morpholine (1.1 equiv)[1]
-
Base: Diisopropylethylamine (DIPEA) (1.2 equiv) or K2CO3 (2.0 equiv)
-
Solvent: Acetonitrile (MeCN) (anhydrous)
Workflow:
-
Setup: Flame-dry a round-bottom flask and purge with N2. Add the trifluoropyridine substrate and anhydrous MeCN (0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath. Rationale: Low temperature favors kinetic control, enhancing regioselectivity for the most activated position (C4).[1]
-
Addition: Add the base (DIPEA) followed by the slow, dropwise addition of Morpholine over 10 minutes. Exotherm control is critical to prevent poly-substitution.[1]
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC (Hexane/EtOAc 8:2) or 19F NMR.
-
Checkpoint: 2,4,6-TFP starting material will show a singlet (or triplet) in 19F NMR.[1] The product will show a distinct shift pattern (two equivalent F's for C4-subst, or distinct F's for C2-subst).
-
-
Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over Na2SO4.
-
Purification: Concentrate in vacuo. Purify via silica gel flash chromatography.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the regioselective amination of trifluoropyridines.
References
-
Chambers, R. D., et al. "Polyfluoroheterocyclic compounds.[1] Part XVIII. Reaction of pentafluoropyridine with nucleophiles." Journal of the Chemical Society C: Organic (1969). Link
-
Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes."[1] Tetrahedron 59.4 (2003): 437-454.[1] Link
-
ChemicalBook. "2,4,6-Trifluoropyridine Product Properties & Safety Data." Link
-
Sigma-Aldrich. "2,4,5-Trifluoropyridine Product Specification." Link
-
BenchChem. "Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." Link
Navigating the Bioactive Landscape: A Comparative Guide to 2,4,5-Trifluoropyridine Derivatives and Their Analogues
In the dynamic field of drug discovery and development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has emerged as a powerful tool for modulating biological activity. Among these, fluorinated pyridine derivatives have garnered significant attention due to their prevalence in a wide array of therapeutic agents. This technical guide provides an in-depth comparative analysis of the biological activities of 2,4,5-trifluoropyridine derivatives against their lesser-fluorinated and non-fluorinated analogues. By examining experimental data and elucidating the underlying structure-activity relationships (SAR), this document serves as a critical resource for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these compounds.
The Influence of Fluorine: More Than Just an Electron-Withdrawing Group
The introduction of fluorine into a pyridine ring imparts a range of physicochemical changes that can profoundly influence a molecule's biological profile. These alterations include increased metabolic stability, enhanced binding affinity, and modified lipophilicity, all of which can contribute to improved potency and pharmacokinetic properties.[1][2] The 2,4,5-trifluoropyridine scaffold, with its dense fluorine substitution, presents a unique electronic and steric landscape that can be exploited for targeted drug design. However, as we will explore, the impact of fluorination is not universally beneficial and is highly dependent on the specific biological target and the overall molecular architecture.
Comparative Analysis of Biological Activities
This section delves into a comparative analysis of 2,4,5-trifluoropyridine derivatives and their analogues across key therapeutic areas.
Anticancer Activity: A Double-Edged Sword
Fluorinated pyridine derivatives have shown significant promise as anticancer agents, with their efficacy often linked to the inhibition of critical cellular pathways.[3][4] The trifluoromethyl group, a common bioisostere for other functional groups, has been successfully incorporated into numerous anticancer drugs.[3]
Comparative Anticancer Activity Data (IC₅₀ Values)
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Trifluoromethyl-Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)[5][6]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Melanoma (C32) | 24.4 | [3] |
| Melanoma (A375) | 25.4 | [3] | ||
| Fluorophenyl-Thiadiazole | 2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | Breast (MCF-7) | 49.6 | [6] |
| Pyridine-Urea | Compound 8e | Breast (MCF-7) | 0.22 (48h) | [2] |
| Non-fluorinated Pyridine-Urea | Doxorubicin (Reference) | Breast (MCF-7) | 1.93 | [2] |
Table 1: Representative IC₅₀ values demonstrating the anticancer potential of fluorinated pyridine derivatives compared to a standard chemotherapeutic agent.
The data in Table 1 suggests that fluorination can significantly enhance anticancer potency. For instance, the pyridine-urea derivative 8e exhibits substantially lower IC₅₀ values against the MCF-7 breast cancer cell line compared to the standard drug doxorubicin.[2]
However, the influence of fluorine is not always straightforward. A review of pyridine derivatives indicated that the presence of halogen atoms can, in some cases, lead to lower antiproliferative activity.[7] This underscores the importance of the substitution pattern and the specific biological target. For example, in a study on isothiazolo[4,3-b]pyridines as kinase inhibitors, it was found that electron-withdrawing groups like fluorine on the pyridine ring were detrimental to the inhibitory activity against PIKfyve kinase.[8] This highlights a critical consideration for drug design: the electronic requirements of the target's binding pocket.
dot graph TD{ rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, width=2.5]; edge [fontname="Arial", fontsize=10];
} caption: "Contrasting Effects of Fluorination on Anticancer Activity"
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
The pyridine nucleus is a common scaffold in compounds exhibiting antimicrobial properties.[9][10] Fluorination can enhance this activity by improving cell penetration and interaction with microbial targets.
Comparative Antimicrobial Activity Data (MIC Values)
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| Fluoropyridine-Oxazolidinone | Compound 7j | Staphylococcus aureus | 0.25 | [11] |
| Non-fluorinated Oxazolidinone | Linezolid (Reference) | Staphylococcus aureus | 2 | [11] |
| 8-Methoxy-quinazoline-2,4-dione | N/A | Escherichia coli (wild-type) | 2.5 | [12] |
| 8-Methoxy-fluoroquinolone | N/A | Escherichia coli (wild-type) | 0.004 | [12] |
Table 2: Representative MIC values illustrating the enhanced antimicrobial potency of fluorinated derivatives.
As shown in Table 2, the introduction of a fluorine atom in a 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivative led to a significant increase in antibacterial activity against Staphylococcus aureus compared to the non-fluorinated drug Linezolid.[11] Similarly, an 8-methoxy-fluoroquinolone demonstrated vastly superior activity against E. coli compared to its non-fluorinated dione analogue.[12] These examples strongly suggest that the 2,4,5-trifluoropyridine scaffold holds considerable promise for the development of potent antimicrobial agents.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, width=2]; edge [fontname="Arial", fontsize=10];
} caption: "Impact of Fluorination on Antimicrobial Potency"
Experimental Protocols: A Foundation for Reliable Data
The generation of robust and reproducible data is paramount in drug discovery. The following are detailed, step-by-step methodologies for key assays used to evaluate the biological activities discussed in this guide.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[13][14]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2,4,5-trifluoropyridine derivatives and their analogues in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[15]
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: "Workflow for the MTT Cell Viability Assay"
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17]
Protocol:
-
Preparation of Inoculum: Culture the test microorganism overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism as detected by the unaided eye.[18]
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: "Workflow for Broth Microdilution MIC Assay"
Conclusion and Future Directions
The available evidence strongly suggests that the 2,4,5-trifluoropyridine scaffold is a promising platform for the development of novel therapeutic agents with potent anticancer and antimicrobial activities. The strategic placement of three fluorine atoms can significantly enhance biological efficacy, likely through a combination of improved metabolic stability, increased binding affinity, and favorable pharmacokinetic properties. However, the SAR is complex, and the beneficial effects of fluorination are not universal, as demonstrated by the reduced activity in certain kinase inhibition studies.
Future research should focus on systematic comparative studies of 2,4,5-trifluoropyridine derivatives against their mono-, di-, and non-fluorinated analogues across a broader range of biological targets. Such studies will provide a more comprehensive understanding of the nuanced effects of polyfluorination and enable the rational design of next-generation therapeutic agents with enhanced potency and selectivity.
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Calculated IC 50 (μM) values for anti-proliferative activity of 2a and... - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]
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Dymek, B., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 433. [Link]
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Saeed, A., et al. (2023). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 28(13), 5087. [Link]
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Evaluation of the Combinatory Anticancer Effect of Chemotherapeutic Compounds and Prodigiosin against HCT-116, LoVo, and A549 Cell lines. (2024). ACS Omega. [Link]
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Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). Current Medicinal Chemistry. [Link]
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Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. (1975). Antimicrobial Agents and Chemotherapy, 8(6), 724-727. [Link]
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Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. (2022). Molecules, 27(3), 1030. [Link]
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Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (PTX - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]
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Comparative Evaluation of Antimicrobial Activity and Minimum Inhibitory Concentration of Commercially Available Pediatric Dentifrices: An In Vitro Study. (2024). ResearchGate. [Link]
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Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). PubMed. [Link]
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Antimicrobial susceptibility testing by broth microdilution method: widely available modification | Request PDF. (2025). ResearchGate. [Link]
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Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2021). International Journal of Pharmaceutical Chemistry and Analysis. [Link]
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Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026). Journal of Medicinal Chemistry. [Link]
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Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. (2023). Molecules, 28(11), 4339. [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). MDPI. [Link]
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Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023). Molecules, 28(11), 4509. [Link]
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Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (2023). Molecules, 28(11), 4426. [Link]
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Broth microdilution. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]
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Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). (n.d.). Retrieved January 30, 2026, from [Link]
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Comparison of MIC (mg mL À1 ) values of synthesized compounds and standard drugs. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
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Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. (2007). Korean Journal of Clinical Microbiology, 10(1), 49-53. [Link]
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Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2023). ACS Omega. [Link]
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ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. (2025). ResearchGate. [Link]
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Comparison of In Vitro Activities of Fluoroquinolone-Like 2,4- and 1,3-Diones. (2010). Antimicrobial Agents and Chemotherapy, 54(7), 2846-2852. [Link]
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Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. (2015). Journal of Medicinal Chemistry, 58(13), 5424-5440. [Link]
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Organic Letters Ahead of Print. (2026). ACS Publications. [Link]
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A Senior Application Scientist's Guide to Validating Novel 2,4,5-Trifluoropyridine Derivatives by NMR and MS
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural validation of novel chemical entities is the bedrock of scientific integrity and a prerequisite for advancing a compound through the discovery pipeline. This guide provides an in-depth, experience-driven approach to the structural elucidation of novel 2,4,5-trifluoropyridine derivatives, a class of compounds of growing interest in pharmaceuticals and agrochemicals. We will move beyond a simple recitation of techniques, instead focusing on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) as orthogonal and complementary tools for unambiguous structure determination.
The Imperative of Orthogonal Validation in Drug Discovery
In the highly regulated landscape of pharmaceutical development, relying on a single analytical technique for structural confirmation is a significant risk. Orthogonal methods, which are based on different physical principles, provide a more robust and reliable validation of a molecule's structure.[1][2] For our 2,4,5-trifluoropyridine derivatives, NMR and MS serve as ideal orthogonal techniques. NMR provides detailed information about the connectivity and spatial arrangement of atoms through the analysis of nuclear spin behavior in a magnetic field, while MS determines the mass-to-charge ratio of the molecule and its fragments, offering definitive confirmation of the elemental composition and clues to its structure.[2][3] This dual-pronged approach is essential for building a comprehensive and trustworthy data package for any novel compound.
Strategic Application of NMR Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[4][5] For novel 2,4,5-trifluoropyridine derivatives, a suite of 1D and 2D NMR experiments is necessary to piece together the molecular puzzle.
The Power of Multinuclear NMR: ¹H, ¹³C, and ¹⁹F
The presence of fluorine in our target molecules makes ¹⁹F NMR an indispensable tool, alongside the standard ¹H and ¹³C NMR experiments. Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive NMR probe.[6][7]
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. In a 2,4,5-trifluoropyridine derivative, the remaining protons on the pyridine ring and any substituents will give characteristic signals.
-
¹³C NMR: Reveals the number of chemically distinct carbon atoms. The carbon atoms directly bonded to fluorine will exhibit characteristic C-F coupling, which can be a powerful diagnostic tool. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups.[8][9]
-
¹⁹F NMR: This is crucial for fluorinated compounds. The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment, providing valuable information about the substitution pattern.[10][11] Furthermore, F-F and H-F coupling constants can help to establish through-bond connectivity.
Table 1: Typical NMR Data Ranges for 2,4,5-Trifluoropyridine Derivatives
| Nucleus | Chemical Shift (δ) Range (ppm) | Typical Coupling Constants (J) (Hz) | Notes |
| ¹H (Pyridine Ring) | 7.0 - 8.5 | ³J_HH = 3-5 Hz, ⁴J_HF = 1-3 Hz, ⁵J_HF = 2-4 Hz | The exact chemical shift and coupling will depend on the other substituents. |
| ¹³C (Pyridine Ring) | 130 - 160 | ¹J_CF = 230-260 Hz, ²J_CF = 20-40 Hz, ³J_CF = 3-10 Hz | The large one-bond C-F coupling is a key identifier. |
| ¹⁹F (Pyridine Ring) | -170 to -90 (vs. CFCl₃) | ³J_FF = 15-25 Hz, ⁴J_FF = 5-15 Hz, ⁵J_FF = 1-5 Hz | The chemical shifts and coupling constants are highly diagnostic of the substitution pattern.[10] |
Unraveling Connectivity with 2D NMR
While 1D NMR provides a foundational understanding, 2D NMR experiments are essential for unambiguously connecting the different parts of the molecule.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over two or three bonds).[12][13] This is fundamental for tracing out proton networks within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.[9][12] This is a powerful tool for assigning carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically two or three bonds).[14][15] This is critical for connecting different spin systems and for identifying quaternary carbons.
The following diagram illustrates a logical workflow for utilizing these NMR techniques for structural validation:
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A Comparative Analysis of Fluorination Reagents for Pyridine Synthesis
Executive Summary: The "Fluorine Effect" vs. Heteroaromatic Inertness[1]
In drug discovery, the pyridine ring is a privileged scaffold, yet its fluorination remains a formidable synthetic bottleneck. The introduction of fluorine modulates pKa, lipophilicity (LogD), and metabolic stability, often serving as a "metabolic block" against P450 oxidation. However, the very properties that make pyridine stable—its electron-deficient
This guide objectively compares the three dominant methodologies for synthesizing fluoropyridines: Nucleophilic Aromatic Substitution (
Strategic Decision Matrix
Before selecting a reagent, the substrate's electronic bias and the stage of synthesis (early vs. late) dictate the pathway.
Figure 1: Decision matrix for selecting fluorination reagents based on substrate functionality and reaction scale.
Deep Dive: Nucleophilic Fluorination (Halex)
Reagents: Potassium Fluoride (KF), Cesium Fluoride (CsF), TBAF (anhydrous).
The Halogen Exchange (Halex) reaction is the industrial workhorse. It relies on
Performance Analysis
-
Mechanism: The fluoride ion attacks the ipso-carbon, forming a Meisenheimer complex.
-
The Solubility Paradox: Fluoride salts have high lattice energies. KF is cheap but insoluble in organic solvents. CsF is more soluble ("loose ion pair") but expensive.
-
Critical Failure Mode: "Naked" fluoride is extremely basic.[1] If the solvent contains any water, fluoride creates HF and hydroxide, killing the reaction or hydrolyzing the substrate.
Comparative Data: KF vs. CsF
| Parameter | Potassium Fluoride (KF) | Cesium Fluoride (CsF) |
| Solubility (DMSO) | Poor (<1 g/L) | Moderate |
| Cost | Low ($) | High ( |
| Required Temp | >140°C | 80–120°C |
| Additives Needed | 18-Crown-6 or Spray-dried | None (usually) |
| Yield (2-Cl-Py) | 40-60% (slow) | 85-95% (fast) |
Optimized Protocol: Anhydrous Halex Reaction
Valid for: Converting 2-chloropyridines to 2-fluoropyridines.
-
Drying (Crucial): Combine KF (2.0 equiv) and the solvent (Sulfolane or DMSO) in a flask. Add toluene (20% v/v) and distill off the toluene/water azeotrope. Note: Skipping this results in <10% yield.
-
Phase Transfer: Add 18-crown-6 (0.1 equiv) or Tetraphenylphosphonium bromide (
). -
Reaction: Add substrate and heat to 150°C for 12 hours.
-
Workup: Distill product directly if volatile, or dilute with water and extract with ether (to leave sulfolane behind).
Deep Dive: Radical C-H Activation (AgF2)
Reagent: Silver(II) Fluoride (
For late-stage functionalization (LSF) of complex drug molecules where no leaving group exists,
Mechanism: The Coordination-Directed Radical Pathway
The reaction does not proceed via standard electrophilic aromatic substitution (
-
Coordination: Pyridine binds to the silver center.[5]
-
Oxidation:
oxidizes the pyridine ring (or transfers F•), creating a radical cation. -
Fluorine Transfer: A second equivalent of
delivers a fluorine atom.
Figure 2: Simplified mechanism of AgF2-mediated C-H fluorination showing the coordination-directed pathway.
Experimental Protocol: Hartwig-Fier Method
Valid for: Direct C2-fluorination of unfunctionalized pyridines.
-
Preparation: In a glovebox or strictly anhydrous conditions (AgF2 is moisture sensitive and fumes), weigh
(3.0 equiv). -
Setup: Charge a dry flask with the pyridine substrate (1.0 equiv) and anhydrous Acetonitrile (MeCN).
-
Addition: Add
solid in one portion. The reaction is exothermic; use a water bath if scaling >1g. -
Reaction: Stir at Room Temperature for 1 hour. The black
will turn into yellow .[3] -
Workup: Filter through Celite to remove silver salts. Wash with DCM.
-
Purification: The basicity of the pyridine drops significantly upon fluorination (
shift ~5 units). This allows easy separation from starting material using silica chromatography.[1]
Key Insight: This method is uniquely selective for the ortho (C2) position due to the nitrogen coordination effect [1].
Deep Dive: Electrophilic Reagents (Selectfluor/NFSI)
Reagents: Selectfluor (F-TEDA-BF4), N-Fluorobenzenesulfonimide (NFSI).
Direct electrophilic fluorination of pyridine is generally poor because the ring is deactivated. However, these reagents are valuable in Metal-Catalyzed or Radical-Mediated systems.
The Ag(I)/Selectfluor Synergy
While Selectfluor alone is inert toward pyridine, the addition of catalytic
-
Halogen Bonding: Recent studies suggest pyridine forms a
halogen-bonded complex with Selectfluor, which lowers the reduction potential, facilitating SET by Ag(I) [2].[5] -
Scope: Best for electron-rich pyridines or when specific site selectivity (other than C2) is required via directing groups.
Comparative Performance Matrix
The following table synthesizes experimental data to guide reagent selection.
| Feature | Halex (CsF/KF) | AgF2 (Direct C-H) | Selectfluor + Ag(I) |
| Mechanism | Radical SET | Radical / Electrophilic | |
| Substrate Req. | Needs Leaving Group (Cl/Br) | Native C-H Bond | Native C-H or Boronic Acid |
| Selectivity | Determined by LG position | High C2 (Ortho) Selectivity | Variable / Steric control |
| Reaction Temp | High (120–180°C) | Ambient (20–25°C) | Mild (40–80°C) |
| Functional Group Tol. | Low (Base sensitive) | High (Oxidation sensitive) | Moderate |
| Cost Efficiency | High (Best for Bulk) | Low (Reagent is stoichiometric) | Medium |
| Experimental Yield | 85-95% (Optimized) | 60-85% (Typical) | 40-70% |
Conclusion
-
For Bulk Synthesis: Use CsF (or spray-dried KF) in DMSO/Sulfolane. The cost savings on scale outweigh the high temperature requirements.
-
For Late-Stage Drug Discovery: Use AgF2 . The ability to install fluorine directly onto a complex core at room temperature without pre-functionalization is unrivaled, despite the higher material cost.
-
For Scaffold Diversification: Use Selectfluor in conjunction with radical mediators if the C2 position is blocked or if AgF2 conditions cause oxidative degradation.
References
-
Fier, P. S., & Hartwig, J. F. (2013).[3][6][7] Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.[2][6][7] Science, 342(6161), 956–960.[6][7] Link
-
Perrin, D. M., et al. (2019). Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations. J. Am. Chem. Soc.[3]Link
-
Senaweera, S. M., & Weaver, J. D. (2016). Photocatalytic C-F Bond Formation. J. Am. Chem. Soc.[3]Link
-
Finger, G. C., & Kruse, C. W. (1956). Aromatic Fluorine Compounds via the Halex Reaction. J. Am. Chem. Soc.[3]Link
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Comparative Analysis of C-F Bond Activation in Trifluoropyridine Isomers
Executive Summary
In the context of trifluoropyridines (TFPs), "bond strength" is a duality. Thermodynamically, the C-F bond is one of the strongest single bonds in organic chemistry (
This guide analyzes the regioselectivity and reactivity profiles of key trifluoropyridine isomers. For researchers designing
-
2,4,6-Trifluoropyridine: Exclusively C-4 selective (Para-attack).
-
2,3,5-Trifluoropyridine: Exclusively C-2 selective (Ortho-attack).
-
2,3,4-Trifluoropyridine: Predominantly C-4 selective (Para-attack).
Theoretical Framework: The Paradox of C-F Activation
To manipulate trifluoropyridines effectively, one must understand that we are not breaking the C-F bond via homolysis. We are bypassing its strength via Nucleophilic Aromatic Substitution (
The Mechanism
The reaction proceeds through an addition-elimination pathway. The rate-determining step is the formation of the anionic Meisenheimer Complex (
-
Fluorine's Role: High electronegativity lowers the LUMO energy of the ring, stabilizing the transition state and accelerating nucleophilic attack.
-
Nitrogen's Role: The ring nitrogen acts as an electron sink. Intermediates where the negative charge can be delocalized onto the nitrogen (attacks at ortho or para positions) are significantly lower in energy than those confined to carbon atoms (attacks at meta positions).
Visualization: Resonance Stabilization
The following diagram illustrates why ortho (C2/C6) and para (C4) positions are activated, while meta (C3/C5) positions remain inert.
Caption: Figure 1. The kinetic pathway of
Comparative Analysis of Isomers
This section breaks down the specific reactivity profiles of the three most common trifluoropyridine isomers used in drug discovery.
2,4,6-Trifluoropyridine (The Symmetric Workhorse)
This is the most reactive and commonly used isomer.
-
Primary Activation Site: C-4 (Para)
-
Secondary Activation Site: C-2/C-6 (Ortho)
-
Analysis: While both C-2 and C-4 are activated by the nitrogen, experimental data consistently shows a preference for C-4 substitution with standard nucleophiles (amines, alkoxides, thiols).
-
Why? Attack at C-4 creates a symmetric Meisenheimer complex where the negative charge is perfectly distributed between the nitrogen and the two flanking fluorine-bearing carbons. Additionally, the C-4 position is often less sterically hindered than the C-2 position, which is adjacent to the nitrogen lone pair.
-
-
Exceptions: Regioselectivity can be reversed to C-2 using bulky directing groups (e.g., silyl groups at C-3) or specific lithiation-followed-by-electrophile strategies, but
is C-4 dominant.
2,3,5-Trifluoropyridine (The Ortho-Director)
-
Primary Activation Site: C-2 (Ortho)
-
Analysis:
-
C-2: Ortho to Nitrogen (Activated) + Ortho to Fluorine at C-3 (Inductively activated).
-
C-3/C-5: Meta to Nitrogen (Deactivated).
-
C-6: Ortho to Nitrogen (Activated) but lacks the adjacent fluorine boost found at C-2.
-
-
Outcome: The C-2 position is the "hotspot." It benefits from the resonance activation of the ring nitrogen and the strong inductive withdrawal of the neighboring C-3 fluorine atom.
2,3,4-Trifluoropyridine (The Mixed System)
-
Primary Activation Site: C-4 (Para)
-
Secondary Activation Site: C-2 (Ortho)
-
Analysis: Similar to the 2,4,6-isomer, the C-4 position (para) usually dominates over the C-2 position (ortho) due to the formation of a more stable intermediate and reduced electrostatic repulsion from the nitrogen lone pair. The C-3 fluorine is essentially inert to
but serves to activate the neighboring C-2 and C-4 positions inductively.
Summary Table: Reactivity Matrix
| Isomer | Primary Reactive Site | Mechanism Driver | Key Competitor Site |
| 2,4,6-Trifluoropyridine | C-4 | Para-resonance stability; Symmetry | C-2 (Ortho) |
| 2,3,5-Trifluoropyridine | C-2 | Ortho-resonance + Inductive effect of F(3) | C-6 (Ortho) |
| 2,3,4-Trifluoropyridine | C-4 | Para-resonance stability | C-2 (Ortho) |
| 2,3,6-Trifluoropyridine | C-2 | Ortho-resonance + Inductive effect of F(3) | C-6 (Ortho) |
Decision Logic for Synthetic Planning
Use this flowchart to select the correct starting material for your target substitution pattern.
Caption: Figure 2. Strategic selection of trifluoropyridine starting materials based on desired regioselectivity.
Experimental Protocol: Regioselective Amination of 2,4,6-Trifluoropyridine[4][5]
Objective: Selective substitution at the C-4 position using a secondary amine (Morpholine).
Reagents & Setup
-
Substrate: 2,4,6-Trifluoropyridine (1.0 equiv)
-
Nucleophile: Morpholine (1.05 equiv)
-
Base:
(1.2 equiv) - Note: Mild base prevents over-substitution. -
Solvent: Acetonitrile (MeCN) or DMF (0.2 M concentration)
-
Atmosphere:
or Argon (Standard Schlenk technique).
Step-by-Step Procedure
-
Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Cool to room temperature under inert gas.
-
Charging: Add 2,4,6-trifluoropyridine (133 mg, 1.0 mmol) and dry MeCN (5 mL).
-
Base Addition: Add anhydrous
(165 mg, 1.2 mmol) in one portion. -
Nucleophile Addition: Add morpholine (91 µL, 1.05 mmol) dropwise via syringe at
(ice bath).-
Expert Tip: Controlling temperature at
is crucial to maximize C-4 selectivity and prevent double substitution at C-2.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Monitoring: Monitor via
NMR .-
Starting Material: Singlet at ~ -65 ppm (C2/C6-F), Singlet at ~ -90 ppm (C4-F).
-
Product (4-morpholino-2,6-difluoropyridine): The signal at -90 ppm will disappear. The signal at -65 ppm will shift slightly but remain.
-
-
Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over
. -
Purification: Flash column chromatography (Hexanes/EtOAc).
Validation Data (Expected)
-
Yield: 85-92%
-
Regioselectivity: >20:1 (C4:C2 ratio).
- NMR: Single peak around -70 ppm (integrating to 2F), confirming symmetry and loss of the C-4 fluorine.
References
-
Chambers, R. D., et al. (2005). "Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines." Organic Letters, 7(1), 128–128.
-
Sandford, G. (2003). "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes." Tetrahedron, 59(4), 437-454.
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[4] (Refer to Chapter on Pyridines: Nucleophilic Substitution).
-
Lutz, F., et al. (2018). "Regioselective Nucleophilic Aromatic Substitution of Polyfluorinated Pyridines." Journal of Fluorine Chemistry, 216, 1-8.
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Management of 2,4,5-Trifluoropyridine
Executive Summary: The Fluorine Factor
2,4,5-Trifluoropyridine is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, valued for its ability to introduce fluorine atoms into bioactive scaffolds. However, its utility comes with a specific disposal liability: the carbon-fluorine bond.
Unlike standard organic solvents, this compound does not merely burn; it decomposes to release Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx). Standard solvent waste streams often lack the scrubbing capacity to handle high-fluorine loads, leading to potential incinerator damage and toxic emissions. Furthermore, the electron-deficient pyridine ring is highly susceptible to Nucleophilic Aromatic Substitution (
This guide defines the operational standard for segregating, stabilizing, and disposing of 2,4,5-trifluoropyridine to ensure personnel safety and regulatory compliance.
Hazard Profile & Physical Properties[1][2][3][4]
Effective disposal begins with understanding the physical state of the material. 2,4,5-Trifluoropyridine is a flammable liquid that requires static grounding and specific container compatibility.[1][2]
Table 1: Critical Safety Data for Disposal Logistics
| Property | Value / Characteristic | Operational Implication |
| CAS Number | 58584-56-8 (or 76469-41-5 for isomer variants) | Use for waste labeling and inventory tracking. |
| Physical State | Liquid | Requires secondary containment during transport. |
| Flash Point | ~30–33°C (Closed Cup) | Flammable. Must be stored in flammables cabinet; ground all transfer lines. |
| Density | ~1.4 – 1.5 g/mL | Heavy organic. Will sink in water/aqueous phases. |
| Reactivity | High | Do not mix with strong nucleophiles (amines, thiols) in waste containers without quenching. |
| Combustion Byproducts | HF, CO, CO₂, NOx | Strictly prohibited from drain disposal. Requires incineration with alkaline scrubbing. |
Critical Warning: The 4-position of the pyridine ring is highly activated by the flanking fluorine atoms. Accidental mixing with waste streams containing benzylamine, methoxide, or other strong nucleophiles can trigger a rapid, heat-generating substitution reaction in the waste drum.
Pre-Disposal Stabilization & Segregation[3][6]
Before moving waste to the central accumulation area, the generator must stabilize the material at the bench level.
The "Reactive Quench" Protocol
If 2,4,5-trifluoropyridine is present as unreacted starting material in a reaction mixture:
-
Quench: Ensure all reactive reagents (e.g., lithium organics, hydrides) are fully quenched.
-
Dilute: Dilution with a compatible non-halogenated solvent (like ethyl acetate) can mitigate heat generation if downstream reactions occur.
-
pH Check: Ensure the waste stream is neutral (pH 6–8). Acidic conditions can promote the evolution of HF vapors; basic conditions can trigger exothermic hydrolysis or substitution.
Container Selection: Glass vs. HDPE
-
Pure Solvent/Reagent: Glass is acceptable if the material is anhydrous.
-
Reaction Waste/Aqueous Mixtures: Use HDPE (High-Density Polyethylene).
-
Reasoning: If moisture is present, slow hydrolysis of the C-F bond can generate trace HF. HF etches glass, potentially compromising the structural integrity of a glass waste bottle over time. HDPE is resistant to fluoride corrosion.
-
Waste Stream Decision Matrix
Visualizing the decision process prevents cross-contamination. Use the following logic flow to determine the correct waste stream.
Figure 1: Decision matrix for the safe segregation of fluorinated pyridine waste.
Step-by-Step Disposal Workflow
Step 1: Segregation
Do not combine with:
-
Non-halogenated solvents (Acetone, Ethanol) – Violates "Halogenated" waste codes.
-
Strong oxidizers (Nitric acid, Peroxides) – Explosion hazard.
-
Strong bases (Sodium hydroxide, alkoxides) – Exothermic reaction risk.
Correct Stream: Segregate into the "Halogenated Organic Solvents" stream. Even though it is a pyridine derivative, the high fluorine content dictates that it be treated as halogenated waste to ensure proper scrubbing during incineration.
Step 2: Packaging
-
Select a clean HDPE carboy or safety can.
-
Leave at least 10% headspace to allow for vapor expansion.
-
Ensure the cap has a chemically resistant liner (Teflon/PTFE is ideal).
Step 3: Labeling
Attach a hazardous waste tag with the following specifics:
-
Chemical Name: 2,4,5-Trifluoropyridine (Write out fully; do not use abbreviations).
-
Hazards: Check Flammable and Toxic .
-
Constituents: If a mixture, list all solvents and approximate percentages (e.g., 2,4,5-Trifluoropyridine (5%), Dichloromethane (95%)).
Step 4: Storage & Pickup
-
Store in a Flammable Safety Cabinet until pickup.
-
Ensure secondary containment (spill tray) is used.
-
Contact your facility's EHS or waste contractor (e.g., Veolia, Clean Harbors, Triumvirate) for pickup.
The Incineration Mechanism (The "Why")
Researchers often ask why segregation is so strict. The answer lies in the combustion chemistry.
When 2,4,5-trifluoropyridine is incinerated, the C-F bonds break. Unlike C-H bonds that form water, C-F bonds form Hydrogen Fluoride (HF) gas:
Standard incinerators are lined with refractory brick that can be eaten away by HF. Therefore, this waste must be directed to a Rotary Kiln Incinerator equipped with a specific Caustic Scrubber (typically using Calcium Hydroxide or Sodium Hydroxide).
The scrubber neutralizes the acid gas before emission:
By correctly labeling your waste as "Halogenated," you ensure it is routed to a facility capable of this scrubbing process, preventing environmental release and facility damage.
Emergency Response: Spills
In the event of a spill outside the fume hood:
-
Evacuate: The vapors are irritating to the eyes and respiratory tract.
-
PPE: Wear nitrile gloves (double gloved) or Silver Shield® laminate gloves for extended handling. Wear safety goggles.
-
Absorb: Use a non-combustible absorbent (Vermiculite, Clay, or commercial spill pads).
-
Note: Do not use paper towels for large spills as they increase flammability surface area.
-
-
Disposal: Scoop the contaminated absorbent into a wide-mouth HDPE jar. Label as "Debris contaminated with 2,4,5-Trifluoropyridine."
References
-
PubChem. (n.d.). 2,4,5-Trifluoropyridine Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Hazardous Waste Identification. Retrieved from [Link]
- Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron, 59(4), 437-454. (Cited for reactivity context).
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 2,4,5-Trifluoropyridine: Essential PPE and Safety Protocols
Navigating the complexities of novel drug development requires not only scientific ingenuity but also an unwavering commitment to safety. As researchers and scientists, our primary responsibility is to protect ourselves and our colleagues. This guide provides essential, field-proven safety and logistical information for handling 2,4,5-Trifluoropyridine. We will move beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a deep, validated understanding of the necessary precautions.
Immediate Safety Briefing: Understanding the Core Hazards
2,4,5-Trifluoropyridine is a substituted pyridine, and while comprehensive toxicological data for this specific isomer is limited, the known hazards of analogous fluorinated pyridines necessitate a high degree of caution.[1] The primary threats stem from its potential flammability, irritant properties, and acute toxicity upon inhalation or ingestion. Thermal decomposition presents an additional danger, as it can release highly toxic fumes, including hydrogen fluoride (HF) and nitrogen oxides.[2][3] Therefore, all handling procedures must be predicated on minimizing exposure and preventing ignition.
Hazard Profile Based on Analogous Compounds
To build a robust safety protocol, we can extrapolate from the documented hazards of structurally similar chemicals. This approach allows us to anticipate risks and implement appropriate controls.
| Hazard Classification | Associated Risks | Representative Analogues |
| Flammable Liquid | Poses a fire risk when exposed to heat, sparks, or open flames. Vapors can form explosive mixtures with air.[4][5] | 2-Fluoro-6-(trifluoromethyl) pyridine[4], 2,3,5-Trifluoropyridine[5] |
| Acute Toxicity (Oral, Inhalation) | Harmful or fatal if swallowed or inhaled.[2][4] | 2-Fluoro-6-(trifluoromethyl) pyridine[4], 2-chloro-5-trifluoromethylpyridine[2] |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation or damage.[3] | 3,4,5-Trifluoropyridine[3] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[3] Prolonged or repeated exposure may cause organ damage in some analogues.[2] | 3,4,5-Trifluoropyridine[3], 2-chloro-5-trifluoromethylpyridine[2] |
The Core Directive: Mandatory Personal Protective Equipment (PPE)
The principle of causality dictates our PPE choices: the equipment must form an effective barrier against the specific hazards identified. For 2,4,5-Trifluoropyridine, this means protection against liquid splashes, vapor inhalation, and accidental skin contact.
Eye and Face Protection: The Non-Negotiable First Line of Defense
-
Requirement: Chemical splash goggles are mandatory at all times.[3] They must be tight-fitting to provide a seal around the eyes.
-
Causality: Standard safety glasses do not protect against splashes from the sides, top, or bottom. Given the serious eye irritation potential of fluorinated pyridines, a complete seal is essential.[3]
-
Enhanced Protection: When handling larger quantities (>50 mL) or when there is a heightened risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[3]
Skin and Body Protection: A Barrier Against Contamination
-
Requirement: A flame-resistant lab coat is required. Ensure it is fully buttoned to provide maximum coverage.[6]
-
Causality: The flammability of this class of compounds necessitates a lab coat that will not easily ignite. It also provides a critical barrier against accidental skin contact.
-
Additional Measures: For tasks with a high splash potential, such as large-scale transfers or quenching reactions, a chemically resistant apron should be worn over the lab coat.
Hand Protection: Selecting the Right Glove Material
-
Requirement: Nitrile or neoprene gloves are the recommended minimum for handling 2,4,5-Trifluoropyridine.[7][8] For prolonged contact or immersion, heavier-duty gloves such as butyl rubber should be considered.[9]
-
Causality: Glove selection is not arbitrary; it is based on chemical compatibility. Pyridine and its derivatives can degrade or permeate materials like latex. Nitrile and neoprene offer better resistance for incidental contact.[8] Always double-glove when handling this compound to provide an extra layer of protection and to simplify the de-gloving process in case of contamination.
-
Protocol: Always inspect gloves for tears or pinholes before use. Remove and replace gloves immediately if contamination is suspected. Wash hands thoroughly with soap and water after removing gloves.[3][4]
Respiratory Protection: Controlling Inhalation Exposure
-
Primary Control: All work with 2,4,5-Trifluoropyridine must be conducted within a certified chemical fume hood.[10] This is the primary engineering control to prevent inhalation of harmful vapors.
-
When a Respirator is Needed: In the rare event that engineering controls are insufficient or during a large-scale spill cleanup, respiratory protection may be necessary.[3] This requires a formal risk assessment and proper fit-testing under your institution's environmental health and safety (EHS) program. Do not use a respirator without this formal approval and training.
Operational Plan: From Bench to Disposal
A self-validating safety system relies on established, repeatable procedures. The following protocols provide a framework for the safe handling of 2,4,5-Trifluoropyridine.
Step-by-Step Handling Protocol
-
Preparation: Before handling the chemical, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary equipment or chemicals. Confirm that an emergency eyewash and safety shower are accessible and unobstructed.[3][10]
-
Don PPE: Put on all required PPE as outlined in the diagram below, starting with the lab coat, then goggles, face shield (if needed), and finally, double gloves.
-
Chemical Transfer: Ground and bond containers when transferring the liquid to prevent static discharge, which could be an ignition source.[4][10] Use non-sparking tools for all operations.[5][10]
-
During Use: Keep the container tightly closed when not in use.[4][10] Avoid breathing any vapors, mists, or gases that may be generated.[2][4]
-
Post-Handling: After completing the task, decontaminate any surfaces. Remove gloves using a technique that avoids touching the outer surface with bare skin. Dispose of them as hazardous waste.
-
Doff PPE: Remove PPE in the reverse order it was put on. Wash hands thoroughly.
PPE Selection Workflow Diagram
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE when handling 2,4,5-Trifluoropyridine.
Emergency & Disposal Plans
-
In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing.[4] Flush the affected skin with copious amounts of water for at least 15 minutes in an emergency shower.[8][9] Seek immediate medical attention.[9][11]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[9][12] Seek immediate medical attention.[9][11]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[2][4] Call a poison center or physician if you feel unwell.[4]
-
-
In Case of a Spill:
-
Disposal Plan:
-
All waste, including contaminated gloves, absorbent material, and empty containers, must be collected in a suitable, labeled, and sealed container.[1][10]
-
Dispose of the waste through an approved hazardous waste disposal plant, following all local, regional, and national regulations.[3][4] Do not dispose of it down the drain.
-
By integrating these expert-validated protocols and understanding the rationale behind them, you build a resilient safety culture that protects you, your research, and your colleagues.
References
-
2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet , Jubilant Ingrevia Limited.
-
2,4,6-Trifluoropyridine Safety Data Sheet , Thermo Fisher Scientific.
-
2-chloro-5-trifluoromethylpyridine Safety Data Sheet , Jubilant Ingrevia Limited.
-
2,4,5-Trifluoropyridine - Safety Data Sheet , ChemicalBook.
-
What are the safety precautions necessary for working with HF? , Reddit r/Chempros.
-
12 Safety Precautions To Follow When Handling Pyridine , Post Apple Scientific.
-
Pyridine Standard Operating Procedure , University of Washington.
-
3,4,5-Trifluoropyridine Safety Data Sheet , SynQuest Laboratories, Inc.
-
2,3,5-Trifluoropyridine Safety Data Sheet , Fisher Scientific.
-
Pyridine Hazardous Substance Fact Sheet , NJ Department of Health.
-
Fluorine Standard Operating Procedure , Rutgers University Environmental Health and Safety.
-
Handling Pyridine: Best Practices and Precautions , Post Apple Scientific.
-
Emergency Procedures for Incidents Involving Chemicals , University of Kentucky Research Safety.
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PPE and Safety for Chemical Handling , ACS Material.
-
Pyridine: incident management , GOV.UK.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
